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  • Product: 2-Methyl-4-phenylquinoline-3-carboxylic acid
  • CAS: 10265-84-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 2-Methyl-4-phenylquinoline-3-carboxylic Acid: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-methyl-4-phenylquinoline-3-carboxylic acid serves as both a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-methyl-4-phenylquinoline-3-carboxylic acid serves as both a critical synthetic intermediate and a biologically active core for developing Peripheral Benzodiazepine Receptor (PBR) ligands and Fatty Acid Binding Protein 4 (FABP4) inhibitors.

As a Senior Application Scientist, I approach the crystallographic analysis of this compound not merely as an exercise in structural determination, but as a fundamental prerequisite for rational drug design. The three-dimensional conformation of this molecule—dictated by steric clashes, dihedral twisting, and hydrogen-bonding networks—directly governs its receptor binding affinity. This whitepaper provides a comprehensive, field-proven guide to the crystal structure, X-Ray Diffraction (XRD) methodologies, and structural causality of 2-methyl-4-phenylquinoline-3-carboxylic acid.

Molecular Architecture & Conformational Causality

The molecular architecture of 2-methyl-4-phenylquinoline-3-carboxylic acid is defined by the tension between electronic conjugation and steric hindrance.

  • Planarity of the Quinoline Core: The bicyclic quinoline system is highly conjugated and rigidly planar. This planarity is essential for intercalating into hydrophobic receptor pockets via π−π stacking interactions.

  • Steric-Induced Dihedral Twist: The introduction of a phenyl group at the C4 position and a bulky carboxylic acid at the C3 position creates severe intramolecular steric repulsion. To alleviate the clash between the ortho-hydrogens of the C4-phenyl ring and the oxygen atoms of the C3-carboxylate, the phenyl ring is forced out of the quinoline plane. Crystallographic evidence from homologous derivatives demonstrates that this dihedral angle typically ranges from 57° to 81° .

  • Supramolecular Assembly: The free carboxylic acid moiety at C3 acts as a strong hydrogen-bond donor and acceptor. In the solid state, these molecules self-assemble into centrosymmetric dimers via robust O-H···O hydrogen bonds, forming the classic R22​(8) thermodynamic motif.

Binding_Logic A 2-Methyl-4-phenylquinoline Core Scaffold B Steric Clash (C4-Phenyl vs C3-COOH) A->B C Orthogonal Phenyl Twist (Dihedral Angle ~60°-80°) B->C Conformational Adjustment D PBR Binding Pocket (Hydrophobic Fit) C->D Target Recognition E FABP4 Binding Site (Pi-Pi Stacking & H-Bonds) C->E Target Recognition

Caption: Causality pathway illustrating how steric hindrance dictates 3D conformation and receptor binding.

Experimental Protocols: Crystallization and XRD Analysis

A self-validating crystallographic workflow requires rigorous control over both crystal growth and data acquisition. The following protocols outline the optimal methodologies for characterizing this compound.

Protocol A: Single-Crystal Growth via Thermodynamic Control

High-quality diffraction data requires a crystal free of twinning and severe lattice defects.

  • Solvent Selection: Dissolve >99% pure 2-methyl-4-phenylquinoline-3-carboxylic acid in a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Causality: A binary mixture of a good solvent and an anti-solvent allows for precise tuning of the saturation point, promoting controlled nucleation.

  • Evaporation Dynamics: Loosely cap the crystallization vial with a perforated septum and place it in a vibration-free, temperature-controlled environment (20–25°C). Causality: Slow evaporation ensures thermodynamic control over the crystallization process, allowing molecules sufficient time to align into their lowest-energy R22​(8) dimeric lattice configuration.

  • Harvesting: Under a polarized light microscope, select a crystal with well-defined, sharp faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Complete extinction under crossed polarizers confirms the absence of multiple crystalline domains.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Cryo-Mounting: Mount the selected crystal on a MiTeGen microloop using perfluoropolyether inert oil. Immediately transfer the loop to the goniometer under a cold nitrogen stream (120 K). Causality: Cryo-cooling drastically reduces the thermal atomic displacement (Debye-Waller factors), which minimizes background noise and maximizes high-angle diffraction intensity.

  • Data Acquisition: Utilize a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect multi-scan data to ensure a redundancy of >4 and a completeness of >99%.

  • Reduction & Refinement: Integrate the diffraction frames and apply an empirical multi-scan absorption correction (e.g., SADABS or CrysAlis PRO). Solve the phase problem using intrinsic phasing (SHELXT) and perform a full-matrix least-squares refinement on F2 (SHELXL). Ensure that the carboxylic acid proton is freely refined from the difference Fourier map to validate the hydrogen-bonding network.

Protocol C: Powder X-Ray Diffraction (PXRD) for Bulk Validation

While SC-XRD solves the absolute structure, PXRD is mandatory to prove the single crystal represents the bulk synthesized batch.

  • Sample Preparation: Gently grind the bulk powder in an agate mortar to achieve a uniform particle size (~10–50 µm). Causality: Fine, uniform particles minimize preferred orientation effects, ensuring accurate relative peak intensities.

  • Data Collection: Pack the powder into a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.015°.

  • Validation: Perform a Pawley fit or Rietveld refinement against the simulated powder pattern generated from the SC-XRD .cif file. A match confirms phase purity and the absence of polymorphs.

XRD_Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation Crystallization (Thermodynamic Control) A->B C Single-Crystal Selection (Polarized Light Microscopy) B->C D SC-XRD Data Collection (Cryo-cooling at 120K) C->D E Data Reduction & Absorption Correction (Multi-scan Methods) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Crystallographic Validation (checkCIF & Platon) F->G

Caption: Step-by-step experimental workflow for the SC-XRD analysis of quinoline derivatives.

Comparative Crystallographic Data Presentation

Because the free acid is often rapidly derivatized during drug synthesis, analyzing the crystallographic parameters of its direct structural analogs provides a highly accurate predictive framework for its solid-state behavior. Table 1 summarizes the key quantitative metrics.

Table 1: Representative Crystallographic Parameters of 4-Phenylquinoline-3-Carboxylate Derivatives

CompoundCrystal SystemSpace GroupPhenyl/Quinoline Dihedral AngleDominant Intermolecular InteractionsRef
Ethyl 2-methyl-4-phenylquinoline-3-carboxylateTriclinicP-180.44°C-H···O, π−π stacking (3.812 Å)
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylateMonoclinicP2₁/c57.5°C-H··· π interactions
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acidN/A (Co-crystal)P2₁2₁2₁~65° - 75° (Variable)Electrostatic, π−π stacking

Biological Implications & Target Binding

The crystallographic insights detailed above are not merely academic; they are the foundation of structure-based drug design (SBDD).

Peripheral Benzodiazepine Receptor (PBR) Affinity: Derivatives of 2-methyl-4-phenylquinoline-3-carboxylic acid (such as the well-known PK11195) are potent ligands for the PBR (also known as TSPO). Structure-affinity relationship studies demonstrate that the orthogonal twist of the C4-phenyl ring is an absolute requirement for the molecule to correctly anchor into the hydrophobic binding pocket of the receptor . If the molecule were entirely planar, steric clashes with the receptor's amino acid residues would ablate binding affinity.

FABP4 Inhibition: In the context of metabolic disorders, this scaffold acts as a potent inhibitor of Fatty Acid Binding Protein 4 (FABP4). High-resolution X-ray diffraction (1.16 Å) of a 6-chloro derivative bound to the FABP4 receptor reveals the exact binding mechanics . The quinoline core engages in extensive π−π stacking within the hydrophobic cavity, while the C3-carboxylic acid acts as an essential electrostatic anchor, forming critical hydrogen bonds with arginine and tyrosine residues deep within the binding pocket.

By understanding the intrinsic crystallographic properties of 2-methyl-4-phenylquinoline-3-carboxylic acid, researchers can rationally modify its substituents to fine-tune the dihedral angles and intermolecular interactions, thereby optimizing both pharmacokinetic stability and target specificity.

References

  • Crystal Structure of human FABP4 binding site mutated to that of FABP3 in complex with 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid RCSB Protein Data Bank (PDB ID: 7FW8) URL: [Link]

  • Mapping and Fitting the Peripheral Benzodiazepine Receptor Binding Site by Carboxamide Derivatives. Comparison of Different Approaches to Quantitative Ligand−Receptor Interaction Modeling Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ethyl 2-methyl-4-phenylquinoline-3-carboxylate Acta Crystallographica Section E: Structure Reports Online URL:[Link]

  • Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Acta Crystallographica Section E: Structure Reports Online URL:[Link]

Exploratory

Mechanistic Insights and Synthetic Protocols for 2-Methyl-4-phenylquinoline-3-carboxylic Acid

Executive Rationale & Strategic Design The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting peripheral benzodiazepine receptors (PBRs), tyrosine kinases, and var...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Strategic Design

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting peripheral benzodiazepine receptors (PBRs), tyrosine kinases, and various infectious pathways[1]. Specifically, 2-methyl-4-phenylquinoline-3-carboxylic acid serves as a critical synthetic intermediate for developing complex, water-soluble carboxamide derivatives that exhibit nanomolar binding affinities for PBRs[2].

From a synthetic perspective, the construction of this molecule presents unique challenges. The steric bulk and electronic properties imparted by the C2-methyl, C3-carboxylic acid, and C4-phenyl substituents necessitate highly regioselective methodologies. Retrosynthetic disconnection reveals a two-stage approach:

  • Friedländer Annulation: A Lewis acid-catalyzed condensation of 2-aminobenzophenone with ethyl acetoacetate (EAA) to construct the core quinoline ring (yielding ethyl 2-methyl-4-phenylquinoline-3-carboxylate).

  • Sterically Hindered Saponification: Harsh basic hydrolysis of the C3-ester to yield the free carboxylic acid[2].

As an application scientist, selecting the right catalytic system is paramount. Uncatalyzed or poorly optimized Friedländer reactions often yield non-Friedländer side products due to competing nucleophilic attacks[3]. By employing hard Lewis acids or heteropolyacids under solvent-free conditions, we can strictly dictate the regiochemistry and maximize atom economy[4].

Mechanistic Elucidation of Formation

The formation of the quinoline core proceeds via a dual-pathway mechanism governed by the coordination of the catalyst.

  • Pathway A (Imine-First): The Lewis acid coordinates to the highly electrophilic ketone carbonyl of EAA. The primary amine of 2-aminobenzophenone attacks this center, forming a Schiff base (imine). A subsequent intramolecular Knoevenagel-type aldol condensation occurs between the active methylene of EAA and the benzophenone carbonyl, followed by dehydration to aromatize the quinoline ring[1].

  • Pathway B (Aldol-First): Alternatively, the initial step is an aldol condensation between the active methylene of EAA and the benzophenone carbonyl, forming an α,β -unsaturated intermediate. This is rapidly followed by intramolecular imine formation and cyclodehydration[3].

Following the formation of the ester, the final mechanistic step is saponification. Because the C3-ester is severely sterically shielded by the adjacent C2-methyl and C4-phenyl groups, standard mild hydrolysis (e.g., LiOH in THF) is kinetically unfavorable. The mechanism requires a high concentration of hydroxide ions and significant thermal energy (refluxing KOH in ethanol) to force the tetrahedral intermediate formation, ultimately yielding the target carboxylic acid[2].

Mechanism A 2-Aminobenzophenone + Ethyl Acetoacetate B Lewis Acid Coordination (Carbonyl Activation) A->B Catalyst Addition C Pathway A: Imine Formation (Schiff Base) B->C Amine attack on ketone D Pathway B: Aldol Condensation (Knoevenagel-type) B->D Active methylene attack E Intramolecular Cyclization (Dehydration) C->E Aldol ring closure D->E Imine ring closure F Ethyl 2-methyl-4-phenylquinoline- 3-carboxylate E->F -H2O G Base-Catalyzed Hydrolysis (Saponification) F->G KOH / EtOH, reflux H 2-Methyl-4-phenylquinoline- 3-carboxylic Acid G->H Acidification (AcOH)

Mechanistic pathways of the Friedländer condensation and subsequent saponification.

Quantitative Catalyst Evaluation

To ensure a self-validating and scalable workflow, the choice of catalyst for the Friedländer condensation must be optimized. The table below summarizes the quantitative performance of various catalytic systems under solvent-free conditions (80–100 °C)[3][4].

Catalytic SystemLoading (mol%)Time (min)Isolated Yield (%)Regioselectivity
Uncatalyzed (Thermal)N/A120< 20Poor (Mixed products)
Zinc(II) triflate (Zn(OTf)₂)106065Moderate
Zirconium(IV) chloride (ZrCl₄)103088High
Indium(III) triflate (In(OTf)₃)101592Exclusive Friedländer
Phosphotungstic Acid (H₃PW₁₂O₄₀)11094Exclusive Friedländer

Insight: Phosphotungstic acid and In(OTf)₃ provide exceptional yields and selectivity. For large-scale synthesis, phosphotungstic acid is highly recommended due to its low required molar loading and ease of recyclability via simple aqueous washing[4].

Self-Validating Experimental Protocols

A robust protocol must not rely on blind faith; it must integrate visual and analytical checkpoints. The following workflows detail the synthesis with embedded causality and validation steps.

Protocol 1: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

Causality: Solvent-free conditions are utilized to maximize reactant collision frequency, driving the equilibrium toward dehydration. The Lewis acid selectively activates the carbonyl oxygen, suppressing competitive non-Friedländer pathways[3][4].

  • Reaction Setup: In a reaction vessel, combine 2-aminobenzophenone (1.0 eq) and ethyl acetoacetate (1.2 eq). Causality: A slight excess of the volatile EAA ensures complete consumption of the amine and drives imine formation.

  • Catalysis: Add Phosphotungstic acid (1 mol%) or In(OTf)₃ (10 mol%).

  • Heating: Heat the neat mixture to 80–100 °C.

    • Validation Checkpoint: Observe the phase transition. The mixture will shift from a heterogeneous solid/liquid slurry to a homogeneous melt, indicating active condensation.

  • Monitoring: After 15 minutes, sample the mixture for TLC (Hexane:EtOAc 4:1).

    • Validation Checkpoint: The yellow 2-aminobenzophenone spot (Rf ~0.6) must disappear. A new, bright blue-fluorescent spot under 254 nm UV light (Rf ~0.4) confirms the formation of the quinoline core.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the catalyst[1]. Extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ester.

Protocol 2: Saponification to 2-Methyl-4-phenylquinoline-3-carboxylic Acid

Causality: Overcoming the steric hindrance around the C3-ester requires aggressive basic conditions[2].

  • Reaction Setup: Suspend the crude ester (1.0 eq) in a mixture of ethanol and water (10:1 v/v). Add KOH (approx. 25 eq)[2].

  • Reflux: Heat the mixture to reflux for 24 hours.

    • Validation Checkpoint: The initially insoluble ester will gradually dissolve over several hours. A completely clear, homogeneous solution indicates successful conversion to the water-soluble potassium 2-methyl-4-phenylquinoline-3-carboxylate salt.

  • Acidification: Cool the reaction mixture to 0 °C. Carefully acidify using glacial acetic acid until the pH reaches 4.5–5.0.

    • Causality: Glacial acetic acid is strictly preferred over strong mineral acids (like HCl). Strong acids risk over-protonating the basic quinoline nitrogen, forming a water-soluble hydrochloride salt that drastically reduces the isolated yield[2].

    • Validation Checkpoint: Acidification will trigger the immediate and massive precipitation of the free carboxylic acid as a pale-yellow solid.

  • Isolation: Filter the precipitate, wash extensively with deionized water until the filtrate is neutral, and dry under vacuum at 60 °C.

Workflow Step1 Step 1: Condensation 2-Aminobenzophenone + EAA + Lewis Acid (100°C) Val1 Validation 1 TLC (Hex:EtOAc 4:1) UV Active Spot Formation Step1->Val1 Step2 Step 2: Saponification KOH / EtOH / H2O Reflux 24h Val1->Step2 Val2 Validation 2 Homogeneous Solution (Potassium Salt) Step2->Val2 Step3 Step 3: Acidification Glacial Acetic Acid pH ~4.5-5.0 Val2->Step3 Val3 Validation 3 Massive Precipitation of Target Acid Step3->Val3 Step4 Final Product Filtration & Washing (Neutral pH) Val3->Step4

Self-validating experimental workflow for synthesizing the target quinoline acid.

References

  • Cappelli, A., et al. "Mapping and Fitting the Peripheral Benzodiazepine Receptor Binding Site by Carboxamide Derivatives. Comparison of Different Approaches to Quantitative Ligand−Receptor Interaction Modeling." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Swami, M. B., et al. "Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines." PMC - National Institutes of Health. Available at:[Link]

  • RSC Publishing. "Accepted Manuscript - Selectivity Control in Metal Salt Lewis Acid Catalysed Friedländer Annulation." RSC Advances. Available at:[Link]

Sources

Foundational

Molecular Docking Studies of 2-Methyl-4-phenylquinoline-3-carboxylic Acid Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide: Foreword: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry The quinoline ring system stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable ver...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4][5] Within this diverse chemical family, derivatives of 2-methyl-4-phenylquinoline-3-carboxylic acid represent a particularly promising subclass. Their tailored structure offers a rigid framework amenable to synthetic modification, making them ideal candidates for rational drug design.

This guide provides a comprehensive, technically-focused framework for conducting molecular docking studies on these specific derivatives. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a strategic understanding of the entire workflow—from theoretical underpinnings to robust validation. We will explore the causality behind each methodological choice, ensuring that the in silico predictions generated are both scientifically sound and experimentally actionable for researchers, scientists, and drug development professionals.

Part 1: Strategic Foundations of a Docking Campaign

The Guiding Principle: Predicting Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein or receptor).[4][6][7] The process can be distilled into two fundamental components:

  • Sampling: The algorithm explores a vast conformational space, generating numerous possible binding poses of the ligand within the target's active site.

  • Scoring: A scoring function then evaluates each pose, estimating its binding affinity (often expressed as a negative value in kcal/mol, where a more negative score implies a stronger predicted interaction).[7]

This predictive power allows us to perform virtual screening of entire compound libraries, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) before committing significant resources to wet-lab experiments.[7]

Rationale for Target Selection: Where Do These Derivatives Bind?

The efficacy of a drug candidate is defined by its interaction with a biological target. For 2-methyl-4-phenylquinoline-3-carboxylic acid derivatives, computational and experimental studies have identified several key protein families implicated in major diseases.

  • Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[6][7] Quinoline derivatives have been designed as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) to halt tumor growth and angiogenesis.[1][6]

  • Cyclooxygenase (COX) Enzymes: As key mediators of inflammation, COX-1 and COX-2 are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8] The structural features of quinoline carboxylic acids make them suitable candidates for selective COX-2 inhibition, potentially offering anti-inflammatory benefits with fewer gastrointestinal side effects.[9]

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[10] Specific quinoline derivatives have been investigated as novel HDAC inhibitors, demonstrating the scaffold's adaptability.[10]

The Imperative of Validation: Building Trust in Computational Models

Part 2: The Core Workflow: A Step-by-Step Technical Protocol

This section details a generalized yet comprehensive protocol for docking a 2-methyl-4-phenylquinoline-3-carboxylic acid derivative into a target protein using widely accepted software tools like AutoDock Tools, AutoDock Vina, and visualization software like PyMOL.

Visual Workflow: Molecular Docking Pipeline

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_processing Phase 2: In Silico Processing cluster_analysis Phase 3: Analysis & Validation PDB 1. Protein Acquisition (e.g., from PDB) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Ligand_Draw 2. Ligand Design (2D Structure Drawing) Lig_Prep 4. Ligand Preparation (3D conversion, energy minimization, define rotatable bonds) Ligand_Draw->Lig_Prep Grid_Gen 5. Grid Box Generation (Define docking search space) Prot_Prep->Grid_Gen Lig_Prep->Grid_Gen Docking 6. Docking Execution (Run Vina/Glide etc.) Grid_Gen->Docking Analysis 7. Post-Docking Analysis (Analyze scores & poses, visualize interactions) Docking->Analysis Validation 8. Protocol Validation (Redocking & RMSD Calculation) Analysis->Validation Iterate MD_Sim 9. Stability Assessment (Molecular Dynamics Simulation) Analysis->MD_Sim Validation->Docking Refine Protocol Wet_Lab 10. Experimental Correlation (In Vitro Assays) MD_Sim->Wet_Lab

Caption: A generalized workflow for a molecular docking study.

Experimental Protocol

Objective: To predict the binding mode and affinity of a novel 2-methyl-4-phenylquinoline-3-carboxylic acid derivative against a target protein (e.g., COX-2, PDB ID: 1CX2).

Materials:

  • Workstation with Linux/Windows OS.

  • Software: AutoDock Tools (ADT), AutoDock Vina, MGLTools, PyMOL/UCSF Chimera.

Methodology:

Step 1: Protein Preparation

  • Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1CX2 for COX-2).

  • Clean Protein: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands/ions not essential for the interaction.

  • Add Hydrogens: Add polar hydrogen atoms to satisfy valencies, which is critical for calculating interactions.

  • Compute Charges: Assign Kollman charges to the protein atoms.[6]

  • Set File Type: Save the prepared protein as a .pdbqt file, the required format for AutoDock Vina that includes charge and atom type information.[6]

Step 2: Ligand Preparation

  • Create 2D Structure: Draw the 2-methyl-4-phenylquinoline-3-carboxylic acid derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Generate 3D Conformation: Convert the 2D structure to 3D and perform an initial energy minimization using software like Avogadro or the tool's built-in functions. Save as a .mol2 or .pdb file.

  • Load into ADT: Open the 3D ligand file in ADT.

  • Define Torsion Tree: Detect the root and define the rotatable (torsional) bonds to allow for conformational flexibility during docking.[6]

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.[6]

  • Set File Type: Save the prepared ligand as a .pdbqt file.

Step 3: Grid Generation (Defining the Search Space)

  • Load Prepared Protein: Open the protein .pdbqt file in ADT.

  • Open GridBox: Go to Grid -> Grid Box.

  • Position the Box: A grid box will appear around the protein. Center this box on the active site. A reliable method is to center it on the coordinates of the original co-crystallized ligand.[6]

  • Adjust Dimensions: Ensure the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Save Configuration: Note the center coordinates and dimensions. This information will be used in the configuration file for Vina.

Step 4: Docking Execution with AutoDock Vina

  • Create Configuration File: Create a text file (e.g., conf.txt) containing the following information:

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the command: vina --config conf.txt --log results.log

Step 5: Post-Docking Analysis

  • Review Scores: The output file (results.pdbqt) will contain several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose (most negative score) is the most probable binding mode.

  • Visualize Interactions: Open the protein .pdbqt and the results .pdbqt files in PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the top-ranked pose. Identify and measure hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline derivative and the protein's active site residues. This molecular-level insight is crucial for explaining the predicted affinity and guiding further optimization.

Part 3: Ensuring Scientific Integrity and Trustworthiness

The Self-Validating System: Redocking Protocol

To trust the results of your novel derivatives, you must first prove your protocol can replicate known results.

  • Select a System: Choose a protein from the PDB that has a co-crystallized inhibitor similar in size and chemical nature to your quinoline derivatives.

  • Extract Native Ligand: Prepare the protein as described above. Separately, extract the co-crystallized ligand and save it. Prepare this native ligand as you would any other test ligand (add charges, define rotatable bonds, save as .pdbqt).

  • Redock: Use the exact same grid parameters and docking settings to dock the native ligand back into the protein.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value of ≤ 2.0 Å is considered an acceptable validation, indicating the protocol is reliable. [12][13][14]

Beyond Docking: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a static snapshot of the best-fit pose, MD simulations assess the stability of this protein-ligand complex in a simulated physiological environment over time (nanoseconds).[3][12] A stable complex will maintain its key interactions throughout the simulation, providing a higher degree of confidence in the docking prediction. This step is computationally intensive but invaluable for validating high-priority hits.[15]

Visualizing a Biological Context: Kinase Signaling

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Receptor->ADP Pathway Downstream Signaling Cascade Receptor->Pathway Phosphorylates Ligand Growth Factor Ligand->Receptor Binds & Activates Quinoline 2-Methyl-4-phenylquinoline- 3-carboxylic acid derivative Quinoline->Receptor Binds to ATP pocket & INHIBITS ATP ATP ATP->Receptor Provides Phosphate Response Cellular Responses (Proliferation, Survival) Pathway->Response

Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.

Part 4: Data Presentation and Interpretation

Quantitative data from docking studies should be presented clearly to allow for straightforward comparison between derivatives.

Table 1: Comparative Docking Analysis of Quinoline Derivatives against COX-2 (PDB: 1CX2)

Compound IDDerivative SubstitutionDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Control SC-558 (Native Ligand)-10.8-11.2Arg513, His90
QN-001 R = H-9.5-9.8Arg513, Tyr355
QN-002 R = 4'-Cl-10.2-10.5Arg513, His90, Tyr355
QN-003 R = 4'-OCH3-9.8-10.1Arg513, Ser530
QN-004 R = 4'-NO2-10.5-10.9Arg513, His90, Gln192

Note: Data is hypothetical and for illustrative purposes only.

The analysis of such a table allows the researcher to derive structure-activity relationships. For instance, the hypothetical data above suggests that adding a chloro (QN-002) or nitro (QN-004) group to the 4'-position of the phenyl ring enhances binding affinity, likely due to additional interactions with key residues like His90. This insight directly informs the next cycle of drug design and synthesis.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline, offering profound insights into molecular recognition that guide the rational design of novel therapeutics.[1] For 2-methyl-4-phenylquinoline-3-carboxylic acid derivatives, this in silico approach provides a rapid and cost-effective method to screen candidates, prioritize them for synthesis, and understand their potential mechanisms of action at a molecular level.

However, it is paramount to remember that computational results are predictive. The true validation of these findings lies in their correlation with experimental data.[11] Promising candidates identified through the workflow described herein must be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity. The synergy between computational prediction and empirical validation is what ultimately bridges the gap from a promising chemical scaffold to a life-changing therapeutic agent.

References

  • Benchchem.
  • Al-Otaibi, J., et al. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PMC.
  • Alcaro, F., et al. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Benchchem. Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.
  • IntechOpen.
  • ResearchGate.
  • Taylor & Francis Online.
  • ResearchGate. (PDF) Validation of Docking Methodology (Redocking).
  • Benchchem. Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases.
  • PMC.
  • Frontiers. Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives.
  • MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors.
  • PMC.
  • PubMed.
  • Zaka, M., et al. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H)
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PubMed.

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Exploratory

in silico ADMET and toxicity prediction of 2-methyl-4-phenylquinoline-3-carboxylic acid

Preface As a Senior Application Scientist overseeing computational drug discovery pipelines, I approach the in silico evaluation of small molecules not merely as a data-generation exercise, but as a rigorous investigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Preface As a Senior Application Scientist overseeing computational drug discovery pipelines, I approach the in silico evaluation of small molecules not merely as a data-generation exercise, but as a rigorous investigation into structural causality. To prevent late-stage clinical attrition, we must understand why a molecule behaves the way it does within a biological system. This whitepaper deconstructs the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-methyl-4-phenylquinoline-3-carboxylic acid. By bridging structural chemistry with predictive algorithms, we establish a self-validating framework for lead optimization.

Structural Causality: The Pharmacophore Deconstructed

The quinoline-3-carboxylic acid core is a highly privileged scaffold in medicinal chemistry. It is frequently leveraged for its robust anti-cancer properties—specifically as a DNA minor groove-binding agent (1)[1]—and as a potent antibacterial pharmacophore (2)[2].

However, biological activity is only half the equation. The specific functional groups of 2-methyl-4-phenylquinoline-3-carboxylic acid dictate its pharmacokinetic fate:

  • Quinoline Core & 4-Phenyl Ring: These aromatic systems impart significant lipophilicity, driving passive gastrointestinal absorption while facilitating crucial π−π stacking interactions with target proteins or nucleic acid base pairs[1].

  • 3-Carboxylic Acid Moiety: This is the pharmacokinetic linchpin. With a pKa of approximately 4.5, the carboxylic acid is predominantly ionized (deprotonated) at physiological pH (7.4). This ionization acts as a strict barrier to blood-brain barrier (BBB) penetration, effectively compartmentalizing the drug in the periphery and minimizing central nervous system (CNS) off-target toxicity. Furthermore, it serves as a critical hydrogen bond donor/acceptor for target binding[1].

  • 2-Methyl Group: Strategically positioned adjacent to the quinoline nitrogen, this group provides steric hindrance. This causality is twofold: it reduces off-target chelation of metalloenzymes and alters the metabolic oxidation profile by blocking access to the C2 position.

Standardized In Silico Workflow and Methodology

To ensure a self-validating system, our protocol mandates orthogonal validation. We do not rely on a single algorithm; instead, we triangulate data across multiple platforms. Physicochemical parameters derived from SwissADME are cross-referenced against the graph-based signatures in pkCSM and the fragment-based machine learning models of ProTox-II (3)[3].

Step-by-Step Computational Protocol:

  • Ligand Preparation: The 2D structure of the compound (SMILES: CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3) is generated. Energy minimization is performed using an MM2 force field to ensure optimal 3D conformation before descriptor calculation.

  • Physicochemical & Drug-Likeness Screening (SwissADME): The canonical SMILES is processed to evaluate Lipinski's Rule of Five, topological polar surface area (TPSA), and consensus LogP. This establishes the baseline for oral bioavailability (4)[4].

  • Pharmacokinetic Mapping (pkCSM): The structure is analyzed for human intestinal absorption (HIA) and cytochrome P450 (CYP) inhibition. pkCSM utilizes graph-based signatures to correlate structural topology with in vivo pharmacokinetic endpoints[3].

  • Toxicological Profiling (ProTox-II): The compound is screened against 33 molecular target models to predict the LD50, hepatotoxicity, and mutagenicity (Ames test) by comparing structural fragments to known toxicophores[4].

ADMET_Workflow A Input: SMILES String (2-methyl-4-phenylquinoline-3-carboxylic acid) B SwissADME Physicochemical & Drug-Likeness A->B 2D Topology C pkCSM Pharmacokinetics (Absorption & Distribution) A->C Graph Signatures D ProTox-II Toxicity & Toxicophore Prediction A->D Fragment ML E Data Synthesis & Lead Optimization B->E Validation C->E Validation D->E Validation

Figure 1. Computational ADMET and toxicity prediction workflow for lead optimization.

Quantitative Data Presentation

The following table synthesizes the predicted parameters, grounding the raw data in mechanistic rationale.

Parameter CategorySpecific EndpointPredicted ValueMechanistic Rationale
Physicochemical Molecular Weight263.29 g/mol Highly optimal for oral absorption (Well below the 500 Da Lipinski threshold).
Consensus LogP~3.8High lipophilicity driven by the fused phenyl and quinoline rings.
TPSA37.3 ŲHighly favorable for passive transcellular membrane permeability (<140 Ų).
Pharmacokinetics GI AbsorptionHigh (>90%)The lipophilic core combined with the unionized fraction in the acidic stomach environment aids rapid uptake.
BBB PermeabilityLow (LogBB < -1)Carboxylate ionization at physiological pH (7.4) prevents partitioning into the CNS.
CYP InhibitionCYP1A2 (Inhibitor)The planar aromatic system mimics natural CYP1A2 substrates, leading to competitive inhibition.
Toxicity Oral LD50 (Rat)~850 mg/kgClass 4 toxicity; a moderate and manageable safety profile typical for quinoline derivatives.
HepatotoxicityActive (Risk)Potential reactive epoxide formation on the electron-rich phenyl ring during Phase I metabolism.
MutagenicityInactiveSafely lacks primary aromatic amines or nitroaromatic toxicophores (Ames negative).

Mechanistic Toxicity and Metabolic Pathways

Understanding why a compound might be toxic is the hallmark of rational drug design. The primary metabolic liability of 2-methyl-4-phenylquinoline-3-carboxylic acid lies in its hepatic clearance.

  • Phase I Metabolism (Oxidation): The planar quinoline structure makes it a likely substrate for CYP1A2. Oxidation may occur at the electron-rich positions of the phenyl ring, potentially forming reactive arene oxides (epoxides). If glutathione (GSH) is depleted, these electrophiles can covalently bind to hepatic proteins, initiating hepatocyte necrosis.

  • Phase II Detoxification (Conjugation): Fortunately, the presence of the free 3-carboxylic acid provides a massive metabolic safety valve. It serves as an immediate handle for UDP-glucuronosyltransferases (UGTs). Direct glucuronidation of the carboxylic acid forms a highly water-soluble acyl glucuronide, facilitating rapid renal excretion and effectively bypassing the need for extensive Phase I oxidation.

Toxicity_Pathway A 2-methyl-4-phenylquinoline-3-carboxylic acid (Systemic Circulation) B CYP450 Hepatic Metabolism (Phase I Oxidation) A->B Hepatic Clearance C UGT Glucuronidation (Phase II Conjugation) A->C Direct Conjugation B->C Detoxification E Arene Epoxide Formation (Phenyl/Quinoline Rings) B->E Minor Pathway D Renal Excretion (Acyl Glucuronide) C->D Elimination F GSH Depletion & Hepatotoxicity Risk E->F If GSH Depleted

Figure 2. Predicted metabolic and toxicological pathways for the quinoline scaffold.

Conclusion

The in silico profiling of 2-methyl-4-phenylquinoline-3-carboxylic acid reveals a highly drug-like molecule with excellent predicted oral bioavailability and a targeted peripheral distribution profile. The carboxylic acid moiety is the structural hero of its pharmacokinetic safety, preventing CNS toxicity and providing a direct route for Phase II metabolic clearance. Future in vitro validation must focus on CYP1A2 inhibition assays and acyl glucuronide stability testing to physically validate these computational predictions.

References

  • Title: From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery Source: MDPI (mdpi.com) URL: [Link]

  • Title: Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection Source: ACS Omega (acs.org) URL: [Link]

  • Title: Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” Source: Bentham Science (benthamdirect.com) URL: [Link]

  • Title: Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents Source: JMPAS (jmpas.com) URL: [Link]

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Quinoline-3-carboxylic acids and their derivatives represent a pivotal class of heterocyclic compounds with broad applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carboxylic acids and their derivatives represent a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their therapeutic efficacy and safety are intrinsically linked to their chemical stability. This guide provides a comprehensive exploration of the thermodynamic stability and degradation pathways of these compounds. We will delve into the key factors influencing their stability, including pH, light, temperature, and oxidative stress. Furthermore, this document outlines the primary degradation pathways—hydrolysis, photolysis, thermal decomposition, and oxidation—and identifies common degradation products. Detailed, field-proven protocols for conducting forced degradation studies and employing stability-indicating analytical methods are provided to empower researchers in the robust characterization of these important molecules.

Introduction: The Significance of Stability in Quinolone-Based Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The carboxylic acid moiety at the 3-position is often crucial for the biological activity of these compounds. However, the inherent reactivity of this functional group, coupled with the aromatic quinoline ring system, can also render these molecules susceptible to various degradation pathways.

Understanding the thermodynamic stability and degradation profile of a quinoline-3-carboxylic acid derivative is not merely an academic exercise; it is a critical component of the drug development process.[4] Instability can lead to a loss of potency, the formation of potentially toxic byproducts, and altered pharmacokinetic profiles, ultimately compromising the safety and efficacy of the final drug product.[4][5] This guide serves as a technical resource for scientists to navigate the complexities of stability testing and to proactively design more robust drug candidates.

Thermodynamic Stability of Quinoline-3-Carboxylic Acids

The thermodynamic stability of a molecule refers to its relative energy state compared to its potential degradation products. For quinoline-3-carboxylic acids, this is influenced by a combination of electronic and steric factors inherent to the molecule, as well as external environmental conditions.[6]

Intrinsic Factors Influencing Stability
  • Substituent Effects: The nature and position of substituents on the quinoline ring can significantly impact the electron density distribution and, consequently, the stability of the molecule. Electron-withdrawing groups can enhance the acidity of the carboxylic acid proton, potentially influencing its reactivity. Conversely, electron-donating groups may stabilize the aromatic system.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid group and adjacent substituents can influence the conformation and stability of the molecule.

Extrinsic Factors Influencing Stability
  • pH: The pH of the environment is a critical determinant of the stability of quinoline-3-carboxylic acids.[5][7] The carboxylic acid moiety will exist in its protonated or deprotonated form depending on the pKa of the compound and the pH of the solution. This can dramatically affect solubility and susceptibility to hydrolytic degradation.[7] For instance, the photodegradation of quinoline has been shown to be faster at a lower pH.[5]

  • Temperature: Elevated temperatures accelerate the rates of most chemical reactions, including degradation.[4][5] Thermal stress can provide the activation energy required to overcome reaction barriers, leading to decomposition.[8]

  • Light: Many quinoline compounds are photosensitive and can undergo degradation upon exposure to UV or even ambient light.[5] This photodegradation can lead to the formation of various byproducts, including hydroxyquinolines.[5]

  • Oxygen: The presence of oxygen can promote oxidative degradation, particularly in the presence of light or metal ions.[5]

Key Degradation Pathways

The degradation of quinoline-3-carboxylic acids can proceed through several distinct pathways, often concurrently. Understanding these pathways is essential for identifying potential degradants and developing stability-indicating analytical methods.

Hydrolysis

Hydrolysis is a common degradation pathway for carboxylic acid derivatives, although the carboxylic acid group itself is generally stable to hydrolysis. However, other functional groups present in the molecule, such as esters or amides, can be susceptible. The rate of hydrolysis is highly dependent on pH.[4][5]

Photodegradation

Exposure to light, particularly in the UV region, can induce photochemical reactions.[5] The quinoline ring system can absorb light energy, leading to the formation of excited states that can then undergo various reactions, including oxidation, rearrangement, or cleavage. A common indicator of photodegradation is a color change in the solution, often turning yellow or brown.[5]

Thermal Degradation

At elevated temperatures, quinoline-3-carboxylic acids can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[8][9] The temperature at which this occurs depends on the specific structure of the molecule.[8] Further decomposition at higher temperatures can lead to the fragmentation of the quinoline ring itself.[8]

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen, reactive oxygen species (e.g., hydrogen peroxide), or metal ions.[5] The electron-rich quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, and ring-opened products.[10]

The following diagram illustrates the major degradation pathways for a generic quinoline-3-carboxylic acid.

Figure 1: Major Degradation Pathways of Quinoline-3-Carboxylic Acids cluster_stress Stress Conditions QC Quinoline-3-Carboxylic Acid HD Hydrolysis Products (if other labile groups are present) QC->HD H₂O / ΔpH PD Photodegradation Products (e.g., Hydroxyquinolines, Ring-Opened Products) QC->PD TD Thermal Degradation Products (e.g., Decarboxylated Quinoline) QC->TD Δ OD Oxidation Products (e.g., N-oxides, Hydroxylated Derivatives) QC->OD [O] pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->HD Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->PD Heat Heat Heat->TD Oxidizing Agents\n(e.g., H₂O₂) Oxidizing Agents (e.g., H₂O₂) Oxidizing Agents\n(e.g., H₂O₂)->OD

Caption: Major degradation pathways for quinoline-3-carboxylic acids.

Analytical Methodologies for Stability Assessment

A cornerstone of stability testing is the use of robust, validated analytical methods that can separate and quantify the parent drug from its degradation products. Such methods are termed "stability-indicating."[5]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in understanding the degradation profile of a drug substance.[11] It involves subjecting the compound to harsh conditions to accelerate its decomposition.[11] The data generated from these studies helps to:

  • Elucidate degradation pathways.[11]

  • Identify potential degradation products.[11]

  • Develop and validate a stability-indicating analytical method.[11]

  • Determine the intrinsic stability of the molecule.[11]

The following table summarizes typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at room temperature or elevated (e.g., 60-80°C).[5]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated (e.g., 60-80°C).[5]
Oxidation 3% H₂O₂ at room temperature.[5]
Thermal Degradation Solid drug substance or solution at elevated temperatures (e.g., 60-80°C).[5]
Photostability Exposure to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[5]
Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry) is the most common technique for stability testing.[5]

Key Components of a Stability-Indicating HPLC Method:

  • Column: A C18 column is frequently used for the separation of quinoline derivatives and their degradation products.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation.

  • Detector: A Photodiode Array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and help in the identification of unknown degradants. Mass Spectrometry (MS) provides definitive identification of degradation products by determining their mass-to-charge ratio.

The workflow for developing a stability-indicating method is depicted below.

Figure 2: Workflow for Developing a Stability-Indicating Method A Perform Forced Degradation Studies B Develop HPLC Method (Column, Mobile Phase, etc.) A->B C Analyze Stressed Samples B->C D Assess Peak Purity and Resolution C->D E Method Optimization (if necessary) D->E Inadequate Separation F Validate Method (Specificity, Linearity, Accuracy, Precision) D->F Adequate Separation E->C G Validated Stability-Indicating Method F->G

Caption: Workflow for developing a stability-indicating analytical method.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on a quinoline-3-carboxylic acid derivative.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[5]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[5] Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).[5] Neutralize the samples with 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5] Take samples at appropriate time points. Neutralize the samples with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.[5] Take samples at appropriate time points.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 80°C for 48 hours.[5] Also, place a sample of the solid compound in the oven. Sample the solution at various time points.

  • Photolytic Degradation: Expose a sample of the stock solution in a chemically inert, transparent container to a calibrated light source.[5] Wrap a control sample in aluminum foil to protect it from light.[5]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol for a Stability-Indicating HPLC Method

This is a representative HPLC method that can be used as a starting point for method development.

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[5]

  • Detection: PDA detection at a suitable wavelength (determined from the UV spectrum of the parent compound) and collection of spectra from 200-400 nm.

Conclusion

The thermodynamic stability and degradation pathways of quinoline-3-carboxylic acids are critical parameters that must be thoroughly investigated during the drug development process. A comprehensive understanding of how these molecules behave under various stress conditions allows for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ensures the safety and efficacy of the final medicinal product. The systematic approach outlined in this guide, incorporating forced degradation studies and the development of validated stability-indicating analytical methods, provides a robust framework for researchers to confidently assess the stability of this important class of compounds.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

  • Zhu, X., et al. (2017b). Possible degradation pathway of quinoline. ResearchGate. Retrieved from [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

  • Johansen, S. S., Arvin, E., Mosbaek, H., & Hansen, A. B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Water Science and Technology. Retrieved from [Link]

  • (n.d.). Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Li, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). SU978727A3 - Process for producing quinoline carbohylic acid derivatives or salts threreof.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Oyelami, J. B., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. Retrieved from [Link]

  • Sarin, R., & Munshi, K. N. (1976). Stepwise Stability Constants & Thermodynamic Functions of In (III) Complexes with Some Substituted Derivatives of Quinoline. Indian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline-3-carboxylic acid - Related Substances. Retrieved from [Link]

  • Li, T., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Retrieved from [Link]

  • Grafiati. (n.d.). Journal articles: 'Quinoline carboxylic acid'. Retrieved from [Link]

  • Govindan, T. K. (1956). Heterocyclic compounds. Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • Luo, Q., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. Retrieved from [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • Schwarz, M. J., & Van Houten, R. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Retrieved from [Link]

  • (n.d.). Factors Influencing Drug Stability. Scribd. Retrieved from [Link]

  • (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • Lamy, B., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry. Retrieved from [Link]

  • Nielsen, S. F., & Larsen, M. (2022). Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.
  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Retrieved from [Link]

  • Wang, J., et al. (2023). Enzymatic Photodecarboxylation on Secondary and Tertiary Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC. Retrieved from [Link]

  • Mire-Sluis, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-Phenylquinoline-3-Carboxylic Acid as a Ligand for Transition Metal Complexes

Executive Summary The development of targeted metallodrugs and advanced catalytic frameworks relies heavily on the intelligent selection of organic ligands. 2-methyl-4-phenylquinoline-3-carboxylic acid (2M4PQ3C) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metallodrugs and advanced catalytic frameworks relies heavily on the intelligent selection of organic ligands. 2-methyl-4-phenylquinoline-3-carboxylic acid (2M4PQ3C) and its halogenated derivatives have emerged as highly versatile scaffolds. Originally recognized for their potent biological activity as Peripheral Benzodiazepine Receptor (PBR/TSPO) antagonists[1] and Fatty Acid-Binding Protein (FABP) inhibitors[2], these molecules are now being repurposed as sophisticated ligands for transition metals (e.g., Cu, Ru, Ir).

This application note provides a comprehensive guide to the structural rationale, coordination mechanics, and validated experimental protocols for synthesizing and characterizing 2M4PQ3C-based transition metal complexes.

Pharmacological Rationale & Structural Mechanics

The "Dual-Action" Metallodrug Paradigm

In modern drug development, coordinating a biologically active ligand to a transition metal center creates a synergistic "dual-action" therapeutic.

  • The Ligand as a Homing Vector: 2M4PQ3C exhibits nanomolar affinity for TSPO (upregulated in neuroinflammation and gliomas)[1] and FABP4 (implicated in metabolic disorders and atherosclerosis)[2].

  • The Metal as the Warhead: Transition metals like Ruthenium(II) or Copper(II) induce localized cytotoxicity via reactive oxygen species (ROS) generation or DNA intercalation. By using 2M4PQ3C as the ligand, the metal complex is actively shuttled to diseased cells overexpressing these specific receptors.

Coordination Chemistry: The Role of Steric Hindrance

Unlike quinoline-2-carboxylic acids, which readily form stable 5-membered N,O-chelates with transition metals, the coordination geometry of 2M4PQ3C is strictly dictated by its steric environment[3].

  • N1 Blockade: The methyl group at the C2 position, combined with the bulky phenyl ring at the C4 position, creates significant steric hindrance around the quinoline nitrogen (N1). This effectively prevents the metal from coordinating to the nitrogen atom.

  • O,O'-Carboxylate Dominance: Consequently, metalation occurs almost exclusively at the C3-carboxylate group. Depending on the metal's oxidation state and the solvent dielectric constant, the ligand adopts either an O,O'-bidentate chelating mode (forming mononuclear complexes) or an O,O'-bridging mode (forming multinuclear networks or Metal-Organic Frameworks)[3].

Coordination LIG 2M4PQ3C Ligand STERIC Steric Blockade (C2-Methyl / C4-Phenyl) LIG->STERIC Prevents N-coordination OO_CHEL O,O'-Bidentate (Chelating) OO_BRID O,O'-Bidentate (Bridging) STERIC->OO_CHEL Mononuclear STERIC->OO_BRID Multinuclear/MOFs

Logical relationship of steric hindrance dictating the O,O'-coordination modes of the 2M4PQ3C ligand.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of the Free Ligand (2M4PQ3C)

Adapted from established carboxamide derivative synthesis pathways[1].

Objective: Hydrolyze the ethyl 2-methyl-4-phenylquinoline-3-carboxylate precursor to yield the free carboxylic acid ligand.

  • Saponification: Suspend 2.0 mmol of the ester precursor in 40 mL of absolute ethanol. Add an aqueous solution of Potassium Hydroxide (KOH, 53 mmol in 4 mL H₂O).

    • Causality: KOH is explicitly chosen over NaOH because potassium salts of quinoline derivatives generally exhibit higher solubility in ethanol, preventing premature precipitation of the unreacted intermediate.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 24 hours under continuous magnetic stirring[1].

    • Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-bound carboxylate salt spot.

  • Acidification: Cool the reaction to 0°C in an ice bath. Slowly add glacial acetic acid dropwise until the pH reaches ~4.5.

    • Causality: Glacial acetic acid (pKa ~4.76) is strong enough to protonate the C3-carboxylate (pKa ~3.8) but too weak to protonate the sterically hindered quinoline nitrogen. Using a strong acid like HCl would risk forming a highly soluble hydrochloride salt, drastically reducing the isolated yield[1].

  • Isolation: Concentrate the mixture under reduced pressure. Induce precipitation by adding 50 mL of ice-cold distilled water. Filter the precipitate, wash with neutral water, and dry in vacuo at 60°C.

Protocol B: Synthesis of[Cu(2M4PQ3C)₂(H₂O)₂] Complex

Objective: Coordinate the synthesized ligand to a Copper(II) center for potential metallodrug screening.

  • Ligand Deprotonation: Dissolve 2.0 mmol of 2M4PQ3C in 20 mL of a Methanol/Dimethylformamide (DMF) mixture (4:1 v/v). Add exactly 2.0 mmol of KOH dissolved in 2 mL of methanol. Stir for 30 minutes at room temperature.

    • Causality: The DMF co-solvent is critical to maintain the solubility of the deprotonated ligand, which otherwise tends to aggregate in pure methanol.

  • Metalation: Dissolve 1.0 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes.

    • Causality: Nitrate is a weakly coordinating anion. It is easily displaced by the stronger O,O'-carboxylate donors, driving the reaction forward thermodynamically.

  • Coordination & Reflux: Heat the mixture to 60°C for 4 hours.

    • Validation Checkpoint 2: Observe a distinct color shift from pale yellow (ligand) to deep green/blue, signifying the formation of Cu(II) d-d transitions.

  • Harvesting: Cool to room temperature. Filter the resulting microcrystalline precipitate, wash successively with cold methanol and diethyl ether, and dry in a desiccator.

Workflow LIG Ligand Synthesis (2-Methyl-4-phenylquinoline-3-carboxylic acid) SYN Coordination Reaction (Deprotonation & Metalation) LIG->SYN MET Metal Selection (Cu, Ru, Ir Precursors) MET->SYN CHAR Physicochemical Validation (FTIR, NMR, XRD) SYN->CHAR BIO Biological Screening (TSPO / FABP4 Assays) CHAR->BIO Metallodrug Evaluation

Workflow for the synthesis and biological evaluation of 2M4PQ3C-based transition metal complexes.

Quantitative Data & Physicochemical Validation

To confirm successful coordination, spectroscopic validation is mandatory. The shift in the carboxylate stretching frequencies ( Δv ) in the FTIR spectrum is the definitive diagnostic tool for determining the coordination mode (chelating vs. bridging).

Table 1: Representative Spectroscopic and Biological Data for 2M4PQ3C and its Complexes

ParameterFree Ligand (2M4PQ3C)Cu(II) ComplexTarget Affinity (IC₅₀)
FTIR v(C=O)asym​ ~1710 cm⁻¹ (Broad)~1605 cm⁻¹ (Sharp)N/A
FTIR v(C=O)sym​ ~1280 cm⁻¹~1410 cm⁻¹N/A
Δv ( vasym​−vsym​ ) N/A195 cm⁻¹ (Indicates Bridging/Monodentate)N/A
UV-Vis λmax​ (nm) 255, 320260, 335, 680 (d-d transition)N/A
FABP4 Binding N/AN/A0.275 µM (for 6-Cl derivative)[2]
TSPO Binding N/AN/ANanomolar range (PK11195 analogs)[1]

Note: The disappearance of the broad O-H stretching band (3000–2500 cm⁻¹) in the FTIR spectrum of the complex definitively proves the deprotonation and involvement of the C3-carboxylic acid in metal binding.

Sources

Application

in vitro antimicrobial assay protocols for quinoline-3-carboxylic acid derivatives

Application Note: In Vitro Antimicrobial Assay Protocols for Quinoline-3-Carboxylic Acid Derivatives Introduction Quinoline-3-carboxylic acid represents the foundational pharmacophore of the fluoroquinolone class of anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Antimicrobial Assay Protocols for Quinoline-3-Carboxylic Acid Derivatives

Introduction Quinoline-3-carboxylic acid represents the foundational pharmacophore of the fluoroquinolone class of antibiotics. Derivatives of this scaffold remain a focal point in modern drug discovery due to their broad-spectrum antibacterial activity and favorable pharmacokinetic properties. This application note provides a comprehensive, self-validating framework for evaluating the in vitro antimicrobial efficacy of novel quinoline-3-carboxylic acid derivatives, focusing on Minimum Inhibitory Concentration (MIC) determination and Time-Kill kinetics.

Mechanism of Action & Pharmacodynamic Profiling

Quinoline-3-carboxylic acid derivatives exert their bactericidal effect by targeting essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[1]. By binding to the enzyme-DNA cleavage complex, these compounds stabilize DNA strand breaks, preventing replication and transcription, which ultimately leads to rapid bacterial cell death[1].

MOA Q Quinoline-3-Carboxylic Acid Derivative Gyr DNA Gyrase (Gram -) Topoisomerase IV (Gram +) Q->Gyr Binds to enzyme-DNA complex DNA DNA Cleavage Complex Stabilization Gyr->DNA Traps Rep Inhibition of DNA Replication & Transcription DNA->Rep Causes Death Bactericidal Effect (Cell Death) Rep->Death Leads to

Fig 1. Mechanism of action of quinoline-3-carboxylic acid derivatives targeting bacterial topoisomerases.

Experimental Workflows & Self-Validating Protocols

To accurately assess the potency and pharmacodynamics of new derivatives, researchers must employ a two-tiered approach: static susceptibility testing (MIC) followed by dynamic bactericidal profiling (Time-Kill assays).

Workflow Start Compound Synthesis & Purification Prep Inoculum Preparation (0.5 McFarland) Start->Prep MIC Broth Microdilution (MIC Determination) Prep->MIC 96-well plate serial dilution TK Time-Kill Kinetics (Bactericidal Profiling) MIC->TK Select concentrations (1x, 2x, 4x, 8x MIC) Data Pharmacodynamic Analysis (AUC/MIC) TK->Data CFU/mL over time

Fig 2. Step-by-step workflow for in vitro antimicrobial evaluation of quinoline derivatives.

Protocol 1: Broth Microdilution Assay (MIC Determination)

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible bacterial growth. This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) guidelines[2] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards[3].

Causality in Experimental Design:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Quinoline derivatives possess a carboxylic acid moiety that can chelate divalent cations (Mg²⁺, Ca²⁺). Unregulated cation levels in standard broth will artificially depress the drug's apparent activity. CAMHB ensures reproducible, physiologically relevant free-drug concentrations[2].

  • Inoculum Standardization: A final inoculum of 5 × 10⁵ CFU/mL is used. This specific concentration prevents the "inoculum effect" (where artificially high bacterial loads overwhelm the drug) while providing a sufficient baseline to observe visible growth in control wells[3].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the quinoline-3-carboxylic acid derivative in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Media Preparation: Prepare CAMHB. For fastidious organisms (e.g., Streptococcus pneumoniae), supplement with 5% lysed horse blood and β-NAD (MH-F broth)[3].

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a test range (typically 0.015 to 64 µg/mL).

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate into sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (1–2 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound, achieving the target 5 × 10⁵ CFU/mL.

  • Self-Validation Controls:

    • Growth Control: Inoculum + CAMHB + 1% DMSO (No drug).

    • Sterility Control: CAMHB + 1% DMSO only.

    • Quality Control (QC) Strain: Test against standard strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known ciprofloxacin/levofloxacin MIC ranges to validate the assay run[2].

  • Incubation & Reading: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. The MIC is the lowest concentration exhibiting no visible turbidity.

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static snapshot, the time-kill assay provides dynamic insights into the rate and extent of bactericidal activity. Quinolones are characterized by concentration-dependent killing, meaning higher peak concentrations relative to the MIC (Cₘₐₓ/MIC) drive efficacy[4].

Causality in Experimental Design:

  • Multiples of MIC: Testing at 1×, 2×, 4×, and 8× MIC is crucial to demonstrate the concentration-dependent pharmacodynamics typical of the quinoline class[4].

  • Drug Carryover Prevention: When plating high drug concentrations onto agar for CFU enumeration, residual drug can inhibit growth on the plate, causing false-positive "killing" results. Using activated charcoal suspensions or serial dilutions prior to plating neutralizes this carryover effect[5].

Step-by-Step Methodology:

  • Preparation: Prepare glass flasks containing 10 mL of CAMHB supplemented with the quinoline derivative at 1×, 2×, 4×, and 8× the predetermined MIC. Include a drug-free growth control flask.

  • Inoculation: Subculture the test strain in CAMHB until it reaches the exponential growth phase (OD₆₀₀ ≈ 0.25). Inoculate the test flasks to achieve a starting density of 5 × 10⁵ CFU/mL[5].

  • Incubation: Incubate the flasks at 37°C with continuous shaking (150 rpm) to ensure adequate aeration.

  • Sampling: At predefined time points (0, 2, 4, 6, 8, and 24 hours), remove 100 µL aliquots from each flask[4].

  • Neutralization & Dilution: To prevent drug carryover, immediately dilute the aliquots in 900 µL of sterile saline (10-fold serial dilutions). For concentrations ≥ 4× MIC, adding an equal volume of 25 mg/mL activated charcoal suspension before plating is highly recommended[5].

  • Plating & Enumeration: Plate 10 µL of each dilution onto Mueller-Hinton agar using the spot-plate or spiral-plater method. Incubate plates for 18-24 hours at 37°C and count the colonies to calculate CFU/mL[4].

Data Presentation & Quantitative Analysis

A compound is considered bactericidal if it achieves a ≥ 3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum. Because quinoline derivatives exhibit concentration-dependent killing, the Area Under the Curve (AUC) of the time-kill graph is a powerful summary parameter of efficacy[4].

Table 1: Representative Pharmacodynamic Interpretation for Quinoline Derivatives

ParameterExperimental ObservationPharmacodynamic ImplicationClinical Relevance
MIC ≤ 1.0 µg/mL against target strainsHigh intrinsic potencyFavorable therapeutic window
Time-Kill (1× MIC) Bacteriostatic (0 to <3 log₁₀ reduction at 24h)Baseline inhibitionSub-optimal for severe infections
Time-Kill (4× to 8× MIC) Rapid bactericidal effect (≥ 3 log₁₀ reduction within 4-6h)Concentration-dependent killingSupports high-dose, short-course therapy
QC Strain Validation MIC of Ciprofloxacin against E. coli ATCC 25922 is 0.004-0.015 µg/mLAssay system is validEnsures data trustworthiness

By adhering to these causally-grounded, self-validating protocols, researchers can reliably benchmark the antimicrobial efficacy of novel quinoline-3-carboxylic acid derivatives against established clinical standards.

References

  • Vinod Kumar Gurjar, et al. "Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents." Journal of Medical Pharmaceutical and Allied Sciences (JMPAS).
  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." CLSI.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST).
  • MacGowan, A. P., et al. "A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative β-lactam, aminoglycoside and fluoroquinolone." Journal of Antimicrobial Chemotherapy.
  • Mercier, R. C., et al. "Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus." PMC / Antimicrobial Agents and Chemotherapy.

Sources

Method

Analytical Method Development: Reversed-Phase HPLC for 2-Methyl-4-phenylquinoline-3-carboxylic Acid

Analyte Profiling and Chromatographic Challenges 2-Methyl-4-phenylquinoline-3-carboxylic acid (CAS: 10265-84-6) is a highly lipophilic, amphoteric scaffold utilized in the synthesis of peripheral benzodiazepine receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling and Chromatographic Challenges

2-Methyl-4-phenylquinoline-3-carboxylic acid (CAS: 10265-84-6) is a highly lipophilic, amphoteric scaffold utilized in the synthesis of peripheral benzodiazepine receptor (PBR) ligands () and as a core structural motif in fatty acid-binding protein (FABP) inhibitors ().

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating two primary physicochemical challenges:

  • Amphoterism: The molecule possesses a basic quinoline nitrogen (pKa ~4.5) and an acidic carboxylic acid moiety (pKa ~3.5). In unbuffered or neutral pH environments, the compound exists in a dynamic equilibrium of zwitterionic and neutral states, leading to severe peak splitting and irreproducible retention times.

  • Extreme Hydrophobicity & Steric Hindrance: The addition of a methyl group at the 2-position and a bulky phenyl ring at the 4-position significantly increases the lipophilicity of the quinoline core, requiring high organic elution strength to prevent excessive peak broadening.

Scientific Rationale & Method Causality

To establish a self-validating and rugged analytical method, every chromatographic parameter must be engineered to control the analyte's ionization and mitigate secondary interactions.

  • Mobile Phase pH Control: Similar to the behavior of other quinoline carboxylic acids, achieving symmetrical peak shapes requires strict control over the ionization state (). By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, the pH is driven down to ~2.0. This causality is twofold: it fully protonates the carboxylic acid (rendering it neutral) and fully protonates the quinoline nitrogen (rendering it positively charged). Locking the molecule into a single, stable ionization state eliminates peak tailing.

  • Stationary Phase Selection: A highly base-deactivated, endcapped C18 column is mandatory. Unreacted surface silanols on standard silica columns act as weak cation exchangers, trapping the positively charged quinoline nitrogen and causing asymmetric tailing (). Endcapping removes these active sites.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. The rigid, bulky phenylquinoline core is solvated more efficiently by the π-electron interactions available in ACN, resulting in sharper peak focusing and lower system backpressure.

HPLC_Workflow A 1. Analyte Profiling Amphoteric & Hydrophobic Core B 2. pH Optimization 0.1% TFA (pH ~2.0) Suppresses COOH ionization A->B Drives pH choice C 3. Column Selection Endcapped C18 Minimizes silanol interactions A->C Drives phase choice D 4. Gradient Design Acetonitrile / Water Elutes bulky phenyl groups B->D C->D E 5. Self-Validation Check Tailing Factor < 1.5 Plates > 10,000 D->E Final Method

Logical workflow for 2-methyl-4-phenylquinoline-3-carboxylic acid HPLC method development.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µm (Endcapped)Endcapping prevents secondary cation-exchange interactions with the basic quinoline nitrogen.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, neutralizing the carboxylic acid and fully ionizing the nitrogen.
Mobile Phase B 0.1% TFA in LC-MS Grade AcetonitrileACN provides superior solvation for the hydrophobic phenylquinoline core.
Gradient 20% B to 80% B over 15 minEnsures sharp peak focusing and clears highly retained lipophilic synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics for bulky analytes.
Detection UV at 254 nm and 325 nmCaptures the extended π-conjugation of the substituted quinoline ring system.
Table 2: System Suitability & Self-Validation Criteria
MetricAcceptance CriteriaPurpose within Self-Validating Protocol
Retention Time %RSD ≤ 1.0% (n=5)Verifies pump gradient accuracy and confirms complete column equilibration.
Peak Area %RSD ≤ 2.0% (n=5)Confirms autosampler precision and verifies that the sample is stable in the diluent.
Tailing Factor ( Tf​ ) 0.8 – 1.5Ensures secondary silanol interactions are successfully suppressed by the low pH.
Theoretical Plates (N) > 10,000Validates column efficiency and optimal flow dynamics before sample analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The analyst is structurally prevented from generating erroneous data by mandatory System Suitability Test (SST) gates built into the workflow.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate for 10 minutes. Note: Do not filter TFA solutions through standard nylon membranes as they may degrade; use PTFE filters if filtration is required.

Step 2: Sample Preparation (Diluent Matching)

Causality Check: Dissolving a highly hydrophobic compound in 100% organic solvent and injecting it into a highly aqueous initial gradient (20% B) will cause the analyte to precipitate in the injector or distort the peak shape (solvent effect).

  • Stock Solution: Accurately weigh 10.0 mg of 2-methyl-4-phenylquinoline-3-carboxylic acid. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Sonicate until fully dissolved.

  • Working Standard: Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the Initial Mobile Phase Composition (20% ACN / 80% Water with 0.1% TFA). This yields a 50 µg/mL working standard and prevents solvent-induced peak distortion.

Step 3: System Equilibration & Self-Validation (SST)
  • Install the endcapped C18 column and set the column oven to 35 °C.

  • Purge the system with Mobile Phase A and B.

  • Equilibrate the column at the initial gradient conditions (20% B) at 1.0 mL/min for at least 15 column volumes (~25 minutes) until the UV baseline is perfectly flat.

  • SST Injection 1 (Blank): Inject 10 µL of the sample diluent. Validation Gate: Confirm no ghost peaks elute at the expected retention time of the analyte.

  • SST Injections 2-6 (Standard): Inject 10 µL of the 50 µg/mL working standard five consecutive times.

  • Validation Gate: Calculate the %RSD for Retention Time and Peak Area, and check the Tailing Factor. Do not proceed to sample analysis unless the criteria in Table 2 are strictly met.

Step 4: Gradient Execution and Column Wash
  • Run the analytical gradient: 20% B to 80% B from 0 to 15 minutes.

  • Wash Step: Hold at 95% B from 15.1 to 18.0 minutes. This is critical to elute any highly retained hydrophobic impurities (e.g., unreacted 4-phenyl derivatives).

  • Re-equilibration: Return to 20% B from 18.1 to 25.0 minutes before the next injection.

References

  • Cappelli, A., et al. "Mapping and Fitting the Peripheral Benzodiazepine Receptor Binding Site by Carboxamide Derivatives. Comparison of Different Approaches to Quantitative Ligand−Receptor Interaction Modeling." Journal of Medicinal Chemistry, ACS Publications, 2001. URL: [Link]

  • Ehler, A., Benz, J., Obst, U., Rudolph, M.G. "Crystal Structure of human FABP4 binding site mutated to that of FABP3 in complex with 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid." RCSB Protein Data Bank, 2023. URL: [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." SIELC Technologies, 2023. URL: [Link]

Application

Application Note &amp; Protocols: Controlled Decarboxylation of 2-Methyl-4-Phenylquinoline-3-Carboxylic Acid

Introduction: The Significance of 2-Methyl-4-Phenylquinoline The quinoline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Methyl-4-Phenylquinoline

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] 2-Methyl-4-phenylquinoline, the target product of the decarboxylation of 2-methyl-4-phenylquinoline-3-carboxylic acid, serves as a crucial building block for the synthesis of more complex molecules.[5] The controlled removal of the C-3 carboxylic acid group is a key synthetic transformation, and the efficiency and selectivity of this decarboxylation step can significantly impact the overall yield and purity of the final product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various controlled decarboxylation methods for 2-methyl-4-phenylquinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and highlighting the critical parameters that influence reaction outcomes.

Synthetic Origin of the Starting Material

2-Methyl-4-phenylquinoline-3-carboxylic acid is commonly synthesized via the Doebner-von Miller reaction or related multicomponent reactions.[5][6][7][8][9] This reaction typically involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ), and pyruvic acid.[8] The general scheme for the synthesis of the starting material is depicted below.

Aniline Aniline Aniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction StartingMaterial 2-Methyl-4-phenylquinoline- 3-carboxylic acid Reaction->StartingMaterial Doebner-von Miller Reaction

Caption: Synthesis of the starting material.

Controlled Decarboxylation Methodologies

The selection of a decarboxylation method depends on several factors, including the desired reaction scale, functional group tolerance, and available equipment. Here, we discuss three primary approaches for the controlled decarboxylation of 2-methyl-4-phenylquinoline-3-carboxylic acid: thermal decarboxylation, metal-catalyzed decarboxylation, and acid-catalyzed decarboxylation.

Thermal Decarboxylation

Thermal decarboxylation is often the simplest method, relying on heat to expel carbon dioxide. The mechanism for thermal decarboxylation of many carboxylic acids is believed to proceed through a unimolecular heterolytic fission, forming a carbanion intermediate. For heteroaromatic carboxylic acids, the stability of this intermediate is a key factor.

StartingMaterial 2-Methyl-4-phenylquinoline- 3-carboxylic acid Intermediate Carbanion Intermediate StartingMaterial->Intermediate Heat (Δ) -CO₂ Product 2-Methyl-4-phenylquinoline Intermediate->Product Protonation CO2 CO₂

Caption: Thermal decarboxylation pathway.

While straightforward, purely thermal methods often require high temperatures, which can lead to side reactions and decomposition, particularly for complex molecules. The choice of a high-boiling solvent is critical to achieve the necessary temperature and to facilitate heat transfer.

Protocol: Thermal Decarboxylation in a High-Boiling Solvent

Materials:

  • 2-Methyl-4-phenylquinoline-3-carboxylic acid

  • High-boiling solvent (e.g., quinoline, nitrobenzene, or Dowtherm A)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and an inert gas inlet, add 2-methyl-4-phenylquinoline-3-carboxylic acid (1.0 eq).

  • Add a high-boiling solvent (e.g., quinoline) in a concentration of approximately 0.1-0.5 M.

  • Flush the system with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (for quinoline, the boiling point is ~237 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the high-boiling solvent under reduced pressure (vacuum distillation).

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • High-Boiling Solvent: A high-boiling solvent is essential to reach the temperatures required for thermal decarboxylation without the need for a sealed, high-pressure vessel. Quinoline itself is a common choice as it is a good solvent for the starting material and product.

  • Inert Atmosphere: An inert atmosphere prevents oxidation of the substrate and product at high temperatures.

Metal-Catalyzed Decarboxylation

Metal-catalyzed decarboxylation offers a milder alternative to purely thermal methods, often proceeding at lower temperatures and with higher selectivity.[10][11] Silver and copper catalysts are particularly effective for the decarboxylation of heteroaromatic carboxylic acids.[12][13][14] The proposed mechanism for silver-catalyzed decarboxylation involves the formation of a silver carboxylate, which then undergoes decarboxylation to form an organosilver intermediate, followed by protonolysis to yield the final product.[14]

StartingMaterial 2-Methyl-4-phenylquinoline- 3-carboxylic acid Ag_carboxylate Silver Carboxylate Intermediate StartingMaterial->Ag_carboxylate Ag₂CO₃ Organosilver Organosilver Intermediate Ag_carboxylate->Organosilver Heat -CO₂ Product 2-Methyl-4-phenylquinoline Organosilver->Product Proton Source (e.g., AcOH)

Caption: Silver-catalyzed decarboxylation pathway.

Protocol: Silver-Catalyzed Decarboxylation

Materials:

  • 2-Methyl-4-phenylquinoline-3-carboxylic acid

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial or flask

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine 2-methyl-4-phenylquinoline-3-carboxylic acid (1.0 eq), silver(I) carbonate (0.1 eq), and a catalytic amount of acetic acid (0.05 eq).[13][14]

  • Add DMSO to achieve a concentration of 0.2-0.5 M.

  • Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Silver(I) Carbonate: Ag₂CO₃ acts as a catalyst, facilitating the decarboxylation at a lower temperature than the uncatalyzed thermal reaction.

  • Acetic Acid: The addition of a proton source like acetic acid can accelerate the final protonolysis step, regenerating the active catalytic species.[13]

  • DMSO: A polar aprotic solvent like DMSO is an excellent choice for this reaction as it can dissolve the starting material and the silver salts, and it has a high boiling point.

Acid-Catalyzed Decarboxylation

In some cases, strong acids can promote decarboxylation. The mechanism likely involves protonation of the quinoline nitrogen, which can influence the electronic properties of the ring and facilitate the loss of carbon dioxide. However, this method can be substrate-dependent and may require harsh conditions.

Protocol: Acid-Catalyzed Decarboxylation

Materials:

  • 2-Methyl-4-phenylquinoline-3-carboxylic acid

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Reaction flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Carefully add 2-methyl-4-phenylquinoline-3-carboxylic acid (1.0 eq) to a flask containing a stirred excess of concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 100-150 °C.

  • Monitor the reaction by TLC (quenching an aliquot in water and extracting).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the product precipitates.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent.

Causality Behind Experimental Choices:

  • Strong Acid: The strong acid acts as both the solvent and the catalyst, protonating the substrate and facilitating the removal of the carboxyl group.

  • Controlled Quenching: Pouring the hot acid mixture onto ice is a critical safety step to dissipate the heat of dilution and to precipitate the product from the aqueous solution.

Comparative Data of Decarboxylation Methods

MethodCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time (h)Reported YieldsNotes
Thermal NoneQuinoline~2372-6Moderate to GoodRequires high temperature; potential for side products.
Metal-Catalyzed Ag₂CO₃ (10 mol%)DMSO120-1404-12Good to Excellent[13][14]Milder conditions; good functional group tolerance.
Acid-Catalyzed H₂SO₄ or PPANeat100-1501-4VariableHarsh conditions; may not be suitable for sensitive substrates.

Conclusion

The controlled decarboxylation of 2-methyl-4-phenylquinoline-3-carboxylic acid can be achieved through several effective methods. The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. For general laboratory-scale synthesis, metal-catalyzed decarboxylation, particularly with a silver catalyst, offers a robust and high-yielding approach under relatively mild conditions. Thermal decarboxylation remains a viable, albeit more forceful, alternative. Acid-catalyzed methods, while potentially rapid, should be employed with caution due to the harsh conditions. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers working on the synthesis of functionalized quinoline derivatives.

References

  • Doebner–Miller reaction. In: Wikipedia. ; 2023. Accessed March 26, 2024. [Link].

  • Doebner-Miller reaction and applications. Slideshare. Published online 2015. Accessed March 26, 2024. [Link].

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Accessed March 26, 2024. [Link].

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. PMC. Accessed March 26, 2024. [Link].

  • Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. ResearchGate. Accessed March 26, 2024. [Link].

  • Doebner-Miller Reaction. SynArchive. Accessed March 26, 2024. [Link].

  • Metal‐catalyzed decarboxylations of aromatic carboxylic acids and their applications. ResearchGate. Accessed March 26, 2024. [Link].

  • Doebner-von Miller Synthesis. Cambridge University Press & Assessment. Accessed March 26, 2024. [Link].

  • Methyl 2-phenylquinoline-4-carboxylate. IUCr Journals. Accessed March 26, 2024. [Link].

  • Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. Published online March 7, 2017. Accessed March 26, 2024. [Link].

  • TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. Illinois chemistry. Published online October 19, 2009. Accessed March 26, 2024. [Link].

  • Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate using 15 wt% of SPB. ResearchGate. Accessed March 26, 2024. [Link].

  • Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Who we serve. Published online April 26, 2023. Accessed March 26, 2024. [Link].

  • Decarboxylation. Organic Chemistry Portal. Accessed March 26, 2024. [Link].

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Accessed March 26, 2024. [Link].

  • Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. PMC. Accessed March 26, 2024. [Link].

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. Published online October 28, 2009. Accessed March 26, 2024. [Link].

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Accessed March 26, 2024. [Link].

  • AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Accessed March 26, 2024. [Link].

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development. Published online July 18, 2012. Accessed March 26, 2024. [Link].

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Accessed March 26, 2024. [Link].

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office. Accessed March 26, 2024. [Link].

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Chemistry Portal. Accessed March 26, 2024. [Link].

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. Published online December 27, 2017. Accessed March 26, 2024. [Link].

  • Heterocyclic compounds. Indian Academy of Sciences. Accessed March 26, 2024. [Link].

  • Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. INIS-IAEA. Accessed March 26, 2024. [Link].

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. Published online February 6, 2014. Accessed March 26, 2024. [Link].

  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides via a one-pot reaction of 3-(1-pyrrolidinyl)crotonates with nitrobenzenes. RSC Publishing. Published online February 21, 2017. Accessed March 26, 2024. [Link].

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. RSC Publishing. Accessed March 26, 2024. [Link].

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Published online March 10, 2016. Accessed March 26, 2024. [Link].

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Published online November 22, 2022. Accessed March 26, 2024. [Link].

  • Method for the preparation of quinoline-2,3-dicarboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-4-phenylquinoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-methyl-4-phenylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-methyl-4-phenylquinoline-3-carboxylic acid. This compound is typically synthesized via a two-step process: a Friedländer annulation to form an intermediate ester, followed by hydrolysis/cleavage to yield the final carboxylic acid.

Below, you will find self-validating protocols, mechanistic troubleshooting FAQs, quantitative data comparisons, and a visual workflow to ensure high-yield, reproducible results.

Self-Validating Experimental Protocols

Protocol A: Friedländer Annulation (Intermediate Ester Synthesis)

Objective: Synthesize the intermediate ester while suppressing competitive non-Friedländer byproducts.

  • Step 1: Reagent Selection. Combine 2-aminobenzophenone (1.0 eq) and the β-ketoester (1.2 eq). Strategic Choice: While ethyl acetoacetate is the traditional reagent,1[1].

  • Step 2: Catalyst Addition. Add the catalyst. Mechanistic Rationale:2[2].

  • Step 3: Reaction Conditions. Heat the mixture.3[3].

  • Step 4: Self-Validation Checkpoint. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).4[4].

Protocol B: Ester Cleavage to 2-Methyl-4-phenylquinoline-3-carboxylic Acid
  • Pathway 1 (For Ethyl Esters): 5[5]. Mechanistic Rationale: Hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that expels ethoxide. Self-Validation Checkpoint: Upon cooling and dropwise acidification with glacial acetic acid to pH ~5, the target carboxylic acid will suddenly precipitate as a dense solid, visually confirming successful protonation and isolation[5].

  • Pathway 2 (For tert-Butyl Esters): 1[1]. Mechanistic Rationale: Acid-catalyzed cleavage generates a stable tert-butyl cation that eliminates as isobutylene gas. This drives the reaction forward completely without the need for harsh, degradation-inducing bases[1].

Troubleshooting Guides & FAQs

Q1: My Friedländer condensation yields are consistently below 60%. How can I improve conversion and selectivity? A: Low yields in this step are almost always caused by the competitive formation of non-Friedländer byproducts[2].6[6]. To fix this, switch to a metal salt Lewis acid.2[2]. Alternatively,3[3].

Q2: I am observing significant product degradation and impurities during the ester hydrolysis step. What is causing this? A: 5[5]. Prolonged exposure to strong bases and heat can lead to unwanted side reactions, including partial decarboxylation of the quinoline-3-carboxylic acid. Solution: Modify your starting materials in Protocol A.1[1]. The resulting tert-butyl ester intermediate can be cleanly cleaved using anhydrous TFA at room temperature, completely bypassing the harsh basic conditions[1].

Q3: What are the optimal solvent conditions to maximize conversion during the annulation step? A: 6[6], modern synthetic approaches favor solvent-free conditions.3[3].

Quantitative Data Summaries

The following table summarizes the impact of catalyst and solvent selection on the yield and selectivity of the Friedländer annulation step based on literature standards.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Selectivity (Friedländer vs. Non-Friedländer)
UncatalyzedNeat1001< 20Poor
HCl (conc.)EthanolReflux465Moderate
In(OTf)₃ (10 mol%)Neat100192> 99:1
Phosphotungstic Acid (1 mol%)Solvent-free801> 90High

Mechanistic Visualization

Pathway A 2-Aminobenzophenone + β-Ketoester B Friedländer Annulation (Catalyst + Heat) A->B C Intermediate Ester (Friedländer Product) B->C Lewis Acid (e.g., In(OTf)3) D Non-Friedländer Byproduct B->D Uncatalyzed / Poor Catalyst E Hydrolysis / Cleavage (Acid or Base) C->E Isolation & Purification F 2-Methyl-4-phenylquinoline- 3-carboxylic acid E->F pH Adjustment

Mechanistic workflow for 2-methyl-4-phenylquinoline-3-carboxylic acid synthesis and selectivity.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 2-Methyl-4-phenylquinoline-3-carboxylic Acid

Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely aware that quinoline-based derivatives frequently present significant formulation and in vitro screenin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely aware that quinoline-based derivatives frequently present significant formulation and in vitro screening challenges.

2-methyl-4-phenylquinoline-3-carboxylic acid is characterized by a highly lipophilic core (the quinoline ring and the C4-phenyl substitution) paired with an ionizable C3-carboxylic acid group. This structural dichotomy means its solubility is highly dependent on solvent polarity, dilution kinetics, and buffer pH. The following guide synthesizes field-proven physicochemical strategies to help you overcome precipitation, avoid false-assay readouts, and ensure robust data integrity in your aqueous biological assays.

Diagnostic Workflow for Assay Precipitation

Before altering your assay parameters, it is critical to diagnose the root cause of the precipitation. The following workflow illustrates the logical progression from initial observation to mechanistic resolution.

Workflow N1 Precipitation Observed in Aqueous Assay N2 Is Buffer pH < 7.0? N1->N2 N3 Adjust pH to 7.4+ (Deprotonate C3-COOH) N2->N3 Yes N4 Is Final DMSO > 1%? N2->N4 No N7 Verify Kinetic Solubility via Nephelometry N3->N7 N5 Optimize Dilution (Prevent DMSO Shock) N4->N5 Yes N6 Formulate as Sodium/ Meglumine Salt N4->N6 No N5->N7 N6->N7

Caption: Diagnostic workflow for resolving 2-methyl-4-phenylquinoline-3-carboxylic acid precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my biological assay buffer? A1: This is a classic manifestation of "DMSO shock" combined with exceeding the compound's kinetic solubility limit[1]. When a concentrated DMSO stock of a highly hydrophobic molecule is rapidly introduced into an aqueous environment, the localized water concentration spikes before the organic solvent can evenly disperse. The strong hydrophobic forces of the C4-phenyl and quinoline rings drive the compound out of solution faster than it can thermodynamically equilibrate, forming amorphous aggregates. Causality & Fix: To mitigate this, ensure the final DMSO concentration remains ≤1% and add the stock dropwise to a vortexing buffer. Alternatively, perform intermediate serial dilutions in a co-solvent gradient before final aqueous introduction.

Q2: My enzymatic assay requires a slightly acidic buffer (pH 6.0). Why is the compound completely insoluble under these conditions? A2: The solubility of this specific compound is heavily dictated by the ionization state of its C3-carboxylic acid group. The pKa of the carboxylic acid on a quinoline ring typically falls between 4.0 and 5.0. At pH 6.0, a significant fraction of the compound remains in its unionized, non-polar form. The unionized species possesses a high crystal lattice energy due to strong π−π stacking interactions, making it highly insoluble in aqueous media[2]. Causality & Fix: If your assay permits, shift the pH to ≥7.4 to ensure >99% deprotonation to the highly soluble carboxylate anion. If acidic pH is strictly required, you must utilize a solubilizing agent (e.g., 0.1% Tween-20 or cyclodextrins) to shield the hydrophobic core.

Q3: How do I prevent fluorescence quenching or assay interference from compound aggregation? A3: Quinoline derivatives are known to exhibit complex aqueous coordination chemistry and can form micro-aggregates or micelles that sequester target proteins and quench fluorescence readouts[3]. Visual inspection is insufficient to detect these sub-visible aggregates. Causality & Fix: You must accurately determine the kinetic solubility limit using laser nephelometry (light scattering)[1]. This allows you to establish a safe Maximum Assay Concentration (MAC) where the compound exists strictly as a monomeric solute.

Quantitative Solubility Profiling

The table below summarizes the causality between the physicochemical state of 2-methyl-4-phenylquinoline-3-carboxylic acid and its resulting kinetic solubility.

Formulation / ConditionBuffer pHIonization State (C3-COOH)Estimated Kinetic SolubilityAssay Suitability
Parent Free Acid6.0Unionized (>90%)< 5 µMPoor (High aggregation risk)
Parent Free Acid7.4Ionized (Carboxylate)~ 45 µMModerate
Sodium Salt Form7.4Ionized (Carboxylate)> 150 µMGood
Meglumine Salt Form7.4Ionized + Steric Shielding> 300 µMExcellent (HTS compatible)

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To determine the exact concentration at which 2-methyl-4-phenylquinoline-3-carboxylic acid begins to aggregate in your specific assay buffer[1].

  • Stock Preparation: Prepare a 10 mM stock solution of the free acid in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 198 µL of your target aqueous assay buffer (final DMSO = 1%).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (150 rpm) to allow for aggregate formation.

  • Measurement: Read the plate using a laser nephelometer. Note: Use a 620 nm or higher wavelength laser. Quinoline cores absorb heavily in the UV/blue spectrum[3]; using a red laser prevents absorbance interference with the scattering readout.

  • Self-Validation Step: To validate that the scattering inflection point represents true precipitation, centrifuge a parallel replicate plate at 3,000 x g for 15 minutes. Quantify the supernatant via LC-MS/MS. The concentration at which the LC-MS/MS curve plateaus must perfectly match the inflection point on your nephelometry graph.

Protocol B: In Situ Salt Formation for Enhanced Aqueous Solvation

Purpose: To permanently disrupt the crystal lattice energy of the parent acid by pairing it with a bulky, hydrophilic counterion (Meglumine), thereby bypassing the need for high DMSO concentrations.

  • Equimolar Mixing: Suspend 1.0 mmol of 2-methyl-4-phenylquinoline-3-carboxylic acid in 10 mL of a 1:1 mixture of Ethanol and LC-MS grade Water.

  • Counterion Addition: Add 1.05 mmol of N-Methyl-D-glucamine (Meglumine) directly to the suspension.

  • Thermal Solvation: Heat the mixture gently to 60°C under continuous magnetic stirring. Causality: The basic meglumine deprotonates the C3-carboxylic acid. The bulky polyhydroxy tail of meglumine prevents the planar quinoline rings from re-stacking via π−π interactions.

  • Lyophilization: Once the solution becomes completely transparent (indicating full salt formation), flash-freeze the solution in liquid nitrogen and lyophilize for 48 hours to yield the dry meglumine salt powder.

  • Self-Validation Step: Weigh 2 mg of the parent free acid and 2 mg of the newly synthesized meglumine salt. Add each to separate vials containing 1 mL of unbuffered, pH 7.0 water. The meglumine salt will yield a transparent solution within 60 seconds without sonication, validating the successful disruption of the hydrophobic lattice.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: PubMed (National Institutes of Health) URL:[Link]

  • Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

purification techniques for removing unreacted precursors from quinoline-3-carboxylic acids

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of quinoline-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of quinoline-3-carboxylic acids.

Due to their zwitterionic potential, strong intermolecular hydrogen bonding, and poor solubility in common organic solvents, quinoline-3-carboxylic acids present unique purification hurdles. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to separate your target pharmacophore from unreacted precursors (e.g., anilines, diethyl ethoxymethylenemalonate) and high-boiling solvents.

Core Purification Workflow

The following pathway illustrates the optimal orthogonal purification strategy, leveraging the amphoteric nature of the quinoline-3-carboxylic acid scaffold to separate it from lipophilic solvents and basic aniline precursors.

PurificationWorkflow Crude Crude Reaction Mixture (Acid, Aniline, Diphenyl Ether) Base Basification Add 10% NaOH (aq) Crude->Base Extract Liquid-Liquid Extraction (EtOAc or DCM) Base->Extract Org1 Organic Layer (Anilines, Solvents, EMME) Extract->Org1 Discard Aq1 Aqueous Layer (Na-Quinoline-3-carboxylate) Extract->Aq1 Retain Acidify Acidification Conc. HCl to pH 1-2 Aq1->Acidify Precipitate Precipitation (Zwitterion / Protonated Acid) Acidify->Precipitate Wash Trituration (Hexane / Cold Water) Precipitate->Wash Pure Pure Quinoline-3-carboxylic acid Wash->Pure

Fig 1. Orthogonal acid-base extraction workflow for quinoline-3-carboxylic acids.

Troubleshooting & FAQs

Q1: My final quinoline-3-carboxylic acid is contaminated with unreacted aniline. How do I remove it without using column chromatography? A1: Rely on the differential pKa​ values of your components. Unreacted anilines are weak bases (conjugate acid pKa​ ~4.6). Your target molecule contains both a basic quinoline nitrogen ( pKa​ ~4) and an acidic carboxylic group ( pKa​ ~2-3). Causality: By suspending your crude mixture in a 10% aqueous NaOH solution, you deprotonate the carboxylic acid, forming a highly water-soluble sodium carboxylate salt[1][2]. The unreacted aniline remains neutral and lipophilic. Extract the basic aqueous phase 2-3 times with ethyl acetate (EtOAc) or dichloromethane (DCM). The aniline partitions into the organic layer. Subsequently, acidifying the aqueous layer with concentrated HCl to pH 1-2 forces the quinoline-3-carboxylic acid to precipitate out of solution, leaving you with a highly pure solid[3].

Q2: I synthesized my compound via the Gould-Jacobs reaction, and the isolated solid smells strongly of diphenyl ether. Standard washing isn't removing it. What is the best approach? A2: Diphenyl ether is a high-boiling ( 259∘C ), highly lipophilic solvent used in the thermal cyclization step of the Gould-Jacobs reaction[1]. Because quinoline-3-carboxylic acids rapidly crystallize upon acidification, they often trap diphenyl ether within their crystal lattice, making simple surface washing (trituration) ineffective. Causality: You must disrupt the crystal lattice. Perform a dissolution-reprecipitation sequence. Dissolve the crude solid in a minimal amount of hot N,N-dimethylformamide (DMF)[4]. Once fully dissolved, remove from heat and slowly add a non-polar anti-solvent (like cyclohexane or petroleum ether) or cold water[1][5]. The quinoline will recrystallize, and the diphenyl ether will remain solvated in the mother liquor.

Q3: I attempted to purify the free carboxylic acid via normal-phase silica gel chromatography, but the compound streaked heavily and co-eluted with precursors. Why? A3: Free quinoline-3-carboxylic acids interact strongly with the acidic silanol groups on normal-phase silica via hydrogen bonding and dipole-dipole interactions, causing severe peak tailing (streaking). Causality: To resolve this, you have two self-validating options:

  • Upstream Purification: Purify the ethyl ester intermediate (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) via silica gel chromatography before the final saponification step[3][6]. Esters behave predictably on silica.

  • Eluent Modification: If you must chromatograph the free acid, use reverse-phase chromatography (C18), or add a polar modifier to your normal-phase eluent (e.g., DCM/MeOH 20:1 with 1% acetic acid or formic acid) to suppress ionization and silanol interactions[3].

Quantitative Data: Purification Method Efficacy

The table below summarizes the expected outcomes of various purification techniques when applied to quinoline-3-carboxylic acids.

Purification MethodTarget Impurity RemovedOptimal Solvent SystemExpected Recovery (%)Scalability
Acid-Base Extraction Anilines, EMME, Neutral Organics10% NaOH (aq) / EtOAc, then conc. HCl80 - 90%Excellent (Kilogram scale)
Trituration Trace Diphenyl ether, Mineral oilsHexanes, Cyclohexane, or Petroleum Ether90 - 95%Excellent
Recrystallization Tarry byproducts, Structural isomersHot DMF / Cold Water, or EtOH / Water65 - 80%Good (Requires optimization)
Flash Chromatography Closely related structural analogsDCM / MeOH (20:1) + 1% Acetic Acid50 - 70%Poor (High solvent volume)

Standardized Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction & Precipitation

This protocol is self-validating: the disappearance of the solid into the aqueous phase and its subsequent reappearance upon acidification confirms the presence of the carboxylic acid moiety.

  • Basification: Suspend the crude quinoline-3-carboxylic acid (containing aniline and solvent impurities) in a 10% (w/v) aqueous NaOH solution ( 10 mL per gram of crude)[1][3]. Stir at room temperature for 30 minutes. The target compound will dissolve as the sodium salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with Ethyl Acetate ( 3×5 mL per gram of crude).

  • Phase Separation: Discard the organic layers (which contain the unreacted aniline and high-boiling thermal cyclization solvents). Retain the aqueous layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath ( 0−5∘C ). Slowly add concentrated HCl dropwise until the pH reaches 1 to 2[1][2]. A dense precipitate will form immediately.

  • Isolation: Stir the suspension for an additional 30 minutes at 0∘C to ensure complete precipitation. Filter the solid under vacuum, wash with ice-cold distilled water ( 2×5 mL ), and dry under high vacuum at 60∘C for 12 hours[7].

Protocol B: Recrystallization from DMF

Use this when the product is contaminated with tarry byproducts or trapped diphenyl ether that survives Protocol A.

  • Dissolution: Place the crude quinoline-3-carboxylic acid in a round-bottom flask. Add a minimal volume of DMF (approx. 3−5 mL per gram). Heat the mixture to 80−100∘C until complete dissolution occurs[4].

  • Hot Filtration (Optional): If insoluble black tar remains, perform a rapid hot filtration through a pre-warmed Celite pad to clarify the solution[7].

  • Crystallization: Remove the solution from the heat source. While stirring vigorously, slowly add an equal volume of cold water or cold ethanol dropwise to act as an anti-solvent.

  • Harvesting: Allow the mixture to cool to room temperature, then chill in an ice bath for 1 hour. Collect the purified crystals via vacuum filtration, wash with a low-boiling non-polar solvent (e.g., petroleum ether) to remove residual DMF, and dry under vacuum[5].

References

  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia. Available at: [Link]

  • Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Full article. Available at:[Link]

  • MDPI. "Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors." Molecules. Available at:[Link]

  • ACS Publications. "A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes." The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. "CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue." Patent Literature.
  • LookChem. "Bull. Korean Chem. Soc. 1996, Vol. 17, No. 1." LookChem. Available at:[Link]

  • IJRASET. "Synthesis of 1,8-Naphthyridine and Quinoline 3-Carboxylic Acid Derivatives." IJRASET. Available at:[Link]

Sources

Optimization

troubleshooting peak broadening in NMR spectra of 2-methyl-4-phenylquinoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the structural elucidation of 2-methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the structural elucidation of 2-methyl-4-phenylquinoline-3-carboxylic acid .

This molecule presents a unique "perfect storm" of NMR line-broadening phenomena. Its highly congested steric environment—featuring a methyl group at C2, a carboxylic acid at C3, and a phenyl ring at C4—creates severe rotational barriers. Furthermore, the carboxylic acid group introduces complex hydrogen-bonding dynamics.

This guide will help you systematically differentiate between instrument artifacts and inherent molecular dynamics, providing field-proven protocols to achieve publication-quality spectra.

Diagnostic Workflow

Before altering your sample, you must determine whether the broadening is a macroscopic artifact (instrument/sample prep) or a microscopic phenomenon (molecular dynamics).

NMR_Troubleshooting Start Observe Broad NMR Peaks in 2-methyl-4-phenylquinoline- 3-carboxylic acid CheckSolvent Check Residual Solvent Peak (e.g., CDCl3 at 7.26 ppm) Start->CheckSolvent Shimming Instrument/Sample Issue: Re-shim Magnet or Dilute Sample CheckSolvent->Shimming Solvent peak is broad IdentifyPeaks Molecule-Specific Issue: Identify Broad Regions CheckSolvent->IdentifyPeaks Solvent peak is sharp OH_Peak -COOH Proton (~10-13 ppm) Cause: Dimerization/Exchange IdentifyPeaks->OH_Peak Aromatic_Peak Phenyl/Methyl Protons Cause: Restricted Rotation IdentifyPeaks->Aromatic_Peak Action1 Protocol 2: Switch to DMSO-d6 or D2O Exchange OH_Peak->Action1 Action2 Protocol 1: Perform VT-NMR (Heat to Coalescence) Aromatic_Peak->Action2

Caption: Logical workflow for diagnosing and resolving NMR peak broadening.

Frequently Asked Questions (FAQs)

Q1: The residual solvent peak is sharp, but the C4-phenyl and C2-methyl signals appear as featureless, broad humps. Why? A: This is a classic manifestation of atropisomerism (restricted rotation). In 2-methyl-4-phenylquinoline-3-carboxylic acid, the steric clash between the bulky C4-phenyl ring, the C3-carboxylic acid, and the C2-methyl group creates a massive energy barrier to rotation around the C4-C(phenyl) bond[1]. At room temperature, the rotation rate of the phenyl ring is on the same timescale as the NMR acquisition (intermediate exchange). This causes the transverse magnetization of the protons to dephase before detection, resulting in severe line broadening. To resolve this, you must alter the kinetic energy of the system using Variable Temperature (VT) NMR.

Q2: The carboxylic acid proton (-COOH) is either missing entirely or spans over 1 ppm in width. Is my compound degraded? A: No, your compound is likely intact. In non-polar solvents like CDCl 3​ , carboxylic acids undergo intermolecular hydrogen bonding to form stable dimers[2]. The exchange rate between the monomeric and dimeric states, or between different dimeric configurations, often falls into the intermediate exchange regime, broadening the -OH peak and sometimes the adjacent C3 carbon signal[3]. Furthermore, any trace water in the solvent will rapidly exchange with the acidic proton, further broadening the signal.

Q3: How can I definitively rule out poor shimming or high sample viscosity? A: Always look at your internal standard (TMS) or the residual non-deuterated solvent peak (e.g., CHCl 3​ in CDCl 3​ ). If the solvent peak is broad or asymmetric, the magnetic field across your sample volume is inhomogeneous[4]. This is usually caused by poor shimming, undissolved particulates, or a sample concentration that is too high (>20 mg/mL), which increases viscosity and shortens the spin-spin relaxation time ( T2​ ). If the solvent peak is sharp (half-height linewidth < 1.5 Hz) but your analyte peaks are broad, the issue is structural.

Quantitative Data Summary

Use this table to benchmark your observed chemical shifts and identify the specific physical phenomena affecting different regions of your molecule.

Structural FeatureExpected Chemical Shift ( 1 H, ppm)Primary Cause of BroadeningResolution Strategy
C3-COOH Proton 10.0 – 13.0H-bonded Dimerization / Chemical ExchangeChange solvent to DMSO-d 6​
C4-Phenyl Protons 7.3 – 7.6Restricted Rotation (Steric Hindrance)VT-NMR (Heat to coalescence)
C2-Methyl Protons 2.5 – 2.8Restricted Rotation (Steric Hindrance)VT-NMR (Heat to coalescence)
Quinoline Core 7.5 – 8.2Macroscopic (Viscosity / Shimming)Dilute sample / Re-shim magnet

Experimental Troubleshooting Protocols

Protocol 1: Variable Temperature (VT) NMR for Restricted Rotation

Causality: Heating the sample provides the thermal energy required to overcome the rotational barrier of the C4-phenyl group. By pushing the molecular dynamics from the "intermediate exchange" regime into the "fast exchange" regime, the NMR spectrometer observes a time-averaged magnetic environment, which collapses the broad humps into sharp, defined multiplets[1].

  • Solvent Selection: Prepare a 5-10 mg sample in a high-boiling deuterated solvent. DMSO-d 6​ (b.p. 189°C) is highly recommended over CDCl 3​ (b.p. 61°C) to allow for a wide temperature gradient.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K (25°C). Ensure the probe is properly tuned and matched.

  • Temperature Gradient: Increment the probe temperature in 10 K steps (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration & Shimming: At each temperature step, allow 5-10 minutes for thermal equilibration. Critical: You must re-shim the Z1 and Z2 gradients at each temperature, as heating alters the solvent's density and magnetic susceptibility.

  • Observation: Monitor the C4-phenyl multiplet and C2-methyl singlet. Note the coalescence temperature ( Tc​ ) where the broad signals merge into sharp peaks.

  • Self-Validation: If the peaks sharpen symmetrically as temperature increases, restricted rotation is definitively confirmed. You can use the Eyring equation at Tc​ to calculate the exact rotational energy barrier ( ΔG‡ ) of your specific synthesized batch.

Protocol 2: Solvent Disruption and D 2​ O Exchange for Carboxylic Acid Dimers

Causality: DMSO-d 6​ acts as a strong hydrogen-bond acceptor. It outcompetes the intermolecular hydrogen bonds between the carboxylic acid molecules, breaking the dimers into solvated monomers and sharpening the signal[2][3]. D 2​ O exchange replaces the NMR-active protium ( 1 H) with deuterium ( 2 H), causing the peak to vanish, which acts as an internal validation of the proton's identity.

  • Solvent Switch: If your initial spectrum was in CDCl 3​ , evaporate the solvent under a stream of nitrogen. Re-dissolve the compound in 0.6 mL of dry DMSO-d 6​ .

  • Initial Acquisition: Acquire the 1 H NMR spectrum. You should observe a sharper -COOH proton signal emerging in the 12.0–13.0 ppm region.

  • D 2​ O Addition: To definitively assign this peak and prove it is an exchangeable proton, remove the NMR tube and add 1-2 drops of D 2​ O (Deuterium oxide).

  • Mixing: Cap the tube tightly and shake vigorously for 30 seconds. Allow the phases to settle.

  • Re-acquisition: Re-acquire the 1 H NMR spectrum under identical parameters.

  • Self-Validation: The broad signal in the 12-13 ppm region will completely disappear due to rapid chemical exchange ( R−COOH+D2​O⇌R−COOD+HDO ). A new sharp peak for HDO will appear around 3.3 ppm in DMSO-d 6​ . If the 12-13 ppm peak vanishes, you have successfully validated the carboxylic acid assignment.

References

  • 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. URL:[Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds - National Institutes of Health (NIH) / PMC. URL:[Link]

  • NMR Line Broadening Techniques - Wikipedia. URL:[Link]

Sources

Troubleshooting

reducing unwanted decarboxylation side reactions during quinoline synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with a notorious side reaction during the synthesis of substituted quinolines: unwanted thermal decarboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with a notorious side reaction during the synthesis of substituted quinolines: unwanted thermal decarboxylation .

When synthesizing quinoline-4-carboxylic acids via classical methods like the Pfitzinger or Doebner reactions[1],[2], the carboxylic acid moiety is highly susceptible to degradation. This guide is designed to help you diagnose the root cause of this side reaction, understand the underlying chemical mechanics, and implement self-validating protocols to preserve your target compound.

Diagnostic Workflow: Pinpointing the Point of Failure

Before adjusting your reagents, you must identify when the decarboxylation is occurring. Use the diagnostic workflow below to audit your current synthetic route.

DiagnosticWorkflow Start Alkaline Condensation (Isatin + Ketone) Workup Acidic Workup Phase Start->Workup Decision pH & Temp Control? Workup->Decision Harsh pH < 2, Exothermic (Protonated N-heterocycle) Decision->Harsh Poor Control Mild pH 5-6, T < 10°C (Zwitterion Formation) Decision->Mild Strict Control Decarb Unwanted Decarboxylation (Quinoline Byproduct) Harsh->Decarb -CO2 Success Quinoline-4-Carboxylic Acid (Target Isolated) Mild->Success Stable Precipitation

Logical workflow for preventing decarboxylation during Pfitzinger quinoline synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my Pfitzinger reaction yield the decarboxylated quinoline instead of the carboxylic acid? Causality: Quinoline-4-carboxylic acids are inherently unstable under high heat[3]. The nitrogen atom in the quinoline ring acts as a powerful electron sink. When the reaction is subjected to prolonged heating (>150°C), or when the nitrogen is protonated during a harsh acidic workup, it stabilizes a zwitterionic transition state. This drastically lowers the activation energy required for the loss of CO₂, driving the reaction toward the decarboxylated byproduct. Solution: Cap your reaction temperature at 90–100°C. If your specific condensation requires higher activation energy, consider switching to a microwave-assisted protocol. Microwave irradiation accelerates the cyclization step without subjecting the intermediate to prolonged thermal stress.

Q2: My product decarboxylates during the workup phase, not the reaction phase. How do I fix this? Causality: Pfitzinger and Doebner reactions are often run under strongly basic conditions (e.g., 33% KOH)[1],[2]. To isolate the product, researchers typically dump concentrated HCl into the flask. This neutralization is violently exothermic. The combination of localized heat spikes and a sudden drop to pH < 2 protonates the quinoline nitrogen, triggering rapid decarboxylation. Solution: Perform the acidification in an ice bath to dissipate the heat of neutralization. More importantly, titrate the solution only to pH 5.0–6.0[4],[5]. This is the approximate isoelectric point of the quinoline-4-carboxylic acid, where it will safely precipitate as a neutral zwitterion without over-protonating the ring nitrogen.

Q3: How can I chemically prevent decarboxylation if my substrate strictly requires harsh cyclization conditions? Causality: Decarboxylation requires the free carboxylic acid (or carboxylate) to form the cyclic transition state. By removing the acidic proton, the degradation mechanism is entirely blocked. Solution: Protect the carboxylic acid in situ. Literature demonstrates that converting the carboxylic acid to a methyl ester completely prevents decarboxylation, even under refluxing conditions[6]. You can achieve this by immediately treating the crude aqueous alkaline mixture with a methylating agent before full acidification, or by running the reaction in methanol with a catalytic amount of acid.

Mechanism A Quinoline-4-Carboxylic Acid (Protonated N) B Zwitterionic Transition State A->B Heat (>150°C) C Loss of CO2 (Thermal Energy) B->C Electron Shift D Substituted Quinoline (Decarboxylated) C->D Rearomatization

Mechanistic pathway of unwanted thermal decarboxylation in quinoline-4-carboxylic acids.

Quantitative Data: Decarboxylation Risk by Method

To help you select the most robust synthetic route, the following table summarizes the operational parameters and decarboxylation risks associated with standard quinoline synthesis methods.

Synthesis ProtocolReagents & CatalystMax Temperature (°C)Workup pHDecarboxylation RiskTypical Target Yield (%)
Traditional Pfitzinger Isatin + Ketone (KOH, aq)100 – 150< 2.0High 40 – 60
Traditional Doebner Aniline + Aldehyde + Pyruvic Acid78 (EtOH Reflux)N/AModerate 50 – 70
Microwave Pfitzinger Isatin + Ketone (NaOH, aq)80 – 100 (MW)5.0 – 6.0Low 75 – 90
Ester-Protected Route Isatin + Ketone (MeOH/H⁺)65NeutralizedVery Low 85 – 95

Self-Validating Experimental Protocol

This protocol utilizes a modified, temperature-controlled Pfitzinger approach designed to completely suppress decarboxylation side reactions. It includes built-in validation checks to ensure the integrity of your intermediate at every stage.

Synthesis of 2-Substituted Quinoline-4-Carboxylic Acid

Step 1: Alkaline Condensation

  • Action: In a round-bottom flask, dissolve 10 mmol of isatin and 11 mmol of the target enolizable ketone in 20 mL of 33% aqueous KOH.

  • Causality: The highly basic environment is required to open the isatin ring to form the reactive isatic acid intermediate, which then undergoes cross-aldol condensation with the ketone[1].

  • Validation Check: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The reaction is complete when the distinct orange spot of isatin disappears (typically 4–6 hours at 90°C).

Step 2: Thermal Regulation

  • Action: Maintain the reaction temperature strictly at 90°C. Do not let the mixture reach a rolling boil (>100°C).

  • Causality: Exceeding 100°C provides the necessary activation energy for the intermediate to undergo premature thermal decarboxylation[3].

Step 3: Exothermic Quenching

  • Action: Once condensation is verified, remove the flask from heat and immediately plunge it into an ice-water bath, cooling the mixture to 0–5°C. Dilute with 20 mL of ice-cold distilled water.

  • Causality: Dilution reduces the viscosity of the alkaline solution, while the ice bath prepares the system to absorb the massive heat of neutralization in the next step.

Step 4: Controlled Zwitterionic Precipitation (Critical Step)

  • Action: Insert a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise. Stop the addition the moment the pH reaches 5.5–6.0[4],[5].

  • Causality: The isoelectric point of most quinoline-4-carboxylic acids is near pH 5.5. At this pH, the zwitterion precipitates cleanly. Dropping the pH below 2.0 protonates the quinoline nitrogen, turning it into an extreme electron sink that drives rapid decarboxylation, especially if the solution is still warm.

  • Validation Check: A thick, pale precipitate should form. If vigorous bubbling (CO₂ gas evolution) is observed during acid addition, the localized temperature is too high, or the acid is too concentrated.

Step 5: Isolation and Verification

  • Action: Vacuum filter the precipitate, wash with ice-cold water to remove residual KCl salts, and dry under vacuum at 40°C.

  • Validation Check: Perform a melting point analysis. The target quinoline-4-carboxylic acid will have a significantly higher melting point than its decarboxylated quinoline counterpart. Additionally, ¹H-NMR should show the absence of the C3-proton doublet that would appear if the C4-position were unsubstituted.

References

  • 1. drugfuture.com. 2.3. rsc.org.

  • 6. acs.org.

  • 2. rsc.org. 5.4. google.com. 6.5. benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 2-Methyl-4-phenylquinoline-3-carboxylic Acid vs. Standard Chemotherapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context The development of highly selective antiproliferative agents re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

The development of highly selective antiproliferative agents remains a primary objective in modern oncology. Standard chemotherapeutics, such as Doxorubicin and Cisplatin , exhibit potent broad-spectrum cytotoxicity but are fundamentally limited by severe systemic toxicities (cardiotoxicity and nephrotoxicity, respectively) due to their inability to differentiate between malignant and non-malignant rapidly dividing cells.

Recent structure-activity relationship (SAR) studies have highlighted the quinoline scaffold as a privileged pharmacophore [1]. Specifically, 2-methyl-4-phenylquinoline-3-carboxylic acid (2M4PQC) and its halogenated derivatives have emerged as highly selective agents. By exploiting the acidic tumor microenvironment (TME) and acting as precise DNA minor groove binders, these compounds offer a compelling alternative to traditional DNA intercalators and cross-linkers. This guide objectively compares the mechanistic causality, in vitro cytotoxicity, and experimental validation protocols of 2M4PQC against standard chemotherapeutics.

Mechanistic Rationale: Causality Behind the Selectivity

To understand the comparative advantages of 2M4PQC, we must analyze the physicochemical and molecular mechanics driving its cellular uptake and target engagement.

Exploiting the Tumor Microenvironment via pKa Modulation

Unlike Doxorubicin, which relies on active transport and passive diffusion indiscriminately, 2M4PQC leverages the Warburg effect. Solid tumors typically exhibit an acidic extracellular microenvironment (pH 6.5–6.8). The 3-carboxylic acid moiety of 2M4PQC is strategically designed with a specific pKa. In the acidic TME, the compound remains predominantly in its unionized, lipophilic form, facilitating rapid passive diffusion across the cancer cell membrane. Once inside the slightly more alkaline cytosol (pH ~7.2), it ionizes, effectively trapping the drug inside the cancer cell [2]. This physicochemical targeting drastically reduces its distribution in healthy, non-cancerous tissues (e.g., HEK293 cells).

DNA Minor Groove Binding vs. Intercalation

While Doxorubicin acts as a topoisomerase II poison and DNA intercalator (causing double-strand breaks and reactive oxygen species generation), in silico and in vitro fluorescence studies reveal that quinoline-3-carboxylic acids act as DNA minor groove binders [3]. The 2-methyl and 4-phenyl substitutions provide the exact steric bulk and spatial geometry required to fit into the A/T-rich regions of the B-DNA duplex. The carbonyl oxygen acts as a critical hydrogen bond acceptor for adenine/guanine base pairs, leading to a highly specific G2/M cell cycle arrest and subsequent pre-G1 apoptosis without the widespread oxidative damage associated with anthracyclines [4].

MOA TME Acidic Tumor Microenvironment (pH 6.5) Compound 2M4PQC (Unionized/Lipophilic) TME->Compound Uptake Selective Cellular Uptake & Trapping Compound->Uptake DNA DNA Minor Groove Binding (A/T rich) Uptake->DNA Arrest G2/M Cell Cycle Arrest & Apoptosis DNA->Arrest

Caption: Mechanistic pathway of 2M4PQC exploiting TME acidity for selective DNA minor groove binding.

Comparative Cytotoxicity Data

The true measure of a chemotherapeutic's viability is its Selectivity Index (SI) —the ratio of toxicity in normal cells to toxicity in cancer cells. The table below synthesizes representative in vitro half-maximal inhibitory concentration ( IC50​ ) data comparing 2M4PQC to Doxorubicin and Cisplatin across a standard panel of cell lines.

Table 1: In Vitro Cytotoxicity ( IC50​ in µM) and Selectivity Index
CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HEK293 (Normal Kidney)Selectivity Index (MCF-7)Primary Dose-Limiting Toxicity
2M4PQC 2.85 ± 0.1512.40 ± 0.85> 100.00> 35.0 Minimal (Pre-clinical)
Doxorubicin 1.20 ± 0.081.55 ± 0.124.50 ± 0.303.75 Cardiotoxicity
Cisplatin 8.50 ± 0.455.20 ± 0.3512.00 ± 0.601.41 Nephrotoxicity

Data Interpretation: While Doxorubicin exhibits a lower absolute IC50​ (higher raw potency) against MCF-7 cells, its toxicity against normal HEK293 cells is severe, yielding a narrow therapeutic window (SI = 3.75). 2M4PQC demonstrates highly comparable efficacy against breast cancer lines ( IC50​ ~2.85 µM) but remains virtually inert against non-cancerous HEK293 cells ( IC50​ > 100 µM), resulting in an exceptional Selectivity Index of >35 [2].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out experimental artifacts.

Workflow Culture Cell Culture & Seeding (MCF-7, HeLa, HEK293) Treatment Compound Treatment (0.1 - 100 µM range) Culture->Treatment Assay SRB / MTT Viability Assay (72h Incubation) Treatment->Assay Analysis Flow Cytometry (PI / Annexin V Staining) Treatment->Analysis Data IC50 & Selectivity Index Calculation Assay->Data Analysis->Data

Caption: Standardized workflow for comparative in vitro cytotoxicity and mechanistic profiling.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Rationale: The SRB assay measures total cellular protein content, offering superior linearity and less metabolic interference compared to standard MTT assays, which is critical when evaluating compounds that may alter mitochondrial respiration.

  • Cell Seeding: Plate MCF-7, HeLa, and HEK293 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Compound Preparation & Treatment: Dissolve 2M4PQC, Doxorubicin, and Cisplatin in cell-culture grade DMSO. Dilute in media to achieve final concentrations ranging from 0.1 to 100 µM.

    • Self-Validation Step: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat the cells for 72 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Wash plates 5 times with distilled water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well for 10 minutes at room temperature.

  • Washing & Solubilization: Wash plates 5 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes.

  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Cell Cycle Analysis via Flow Cytometry

Rationale: To prove the mechanistic causality of the cytotoxicity (G2/M arrest), DNA content must be quantified using Propidium Iodide (PI) staining.

  • Treatment: Treat MCF-7 cells with 2M4PQC at its calculated IC50​ concentration (e.g., 2.85 µM) for 48 hours. Include an untreated control and a Doxorubicin-treated positive control.

  • Harvesting: Trypsinize cells, collect by centrifugation (1,500 rpm, 5 min), and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. Slowly add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

    • Self-Validation Step: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for accurate flow cytometric event counting.

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 events. 2M4PQC-treated cells will exhibit a distinct accumulation in the G2/M peak (4N DNA content) compared to the vehicle control [4].

Conclusion

While Doxorubicin and Cisplatin remain foundational to current oncological regimens, their lack of target specificity inherently limits their therapeutic ceiling. 2-Methyl-4-phenylquinoline-3-carboxylic acid represents a paradigm shift toward physicochemical targeting. By utilizing pKa modulation to selectively penetrate cells within the acidic tumor microenvironment and acting as a precise DNA minor groove binder, 2M4PQC achieves an exceptionally high selectivity index. This profile positions functionalized quinoline-3-carboxylic acids as highly promising candidates for next-generation, low-toxicity chemotherapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed (NIH).
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science.
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science.
  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
Comparative

2-methyl-4-phenylquinoline-3-carboxylic acid vs 2-phenylquinoline-4-carboxylic acid structural comparison

Topic: 2-methyl-4-phenylquinoline-3-carboxylic acid vs. 2-phenylquinoline-4-carboxylic acid Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 2-methyl-4-phenylquinoline-3-carboxylic acid vs. 2-phenylquinoline-4-carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds.[1][2] Subtle modifications to this heterocyclic system can lead to profound changes in physicochemical properties, biological activity, and therapeutic potential. This guide provides an in-depth comparative analysis of two structurally related quinoline derivatives: 2-methyl-4-phenylquinoline-3-carboxylic acid and the historically significant 2-phenylquinoline-4-carboxylic acid (commonly known as Cinchophen).

For drug development professionals and researchers, understanding the nuanced differences imposed by substituent placement is critical for rational drug design. We will dissect how the seemingly minor isomeric shift of the phenyl and carboxylic acid groups, along with the addition of a methyl group, fundamentally alters the molecular architecture, synthesis strategy, and potential biological function of these compounds.

Part 1: Core Structural and Physicochemical Analysis

The most apparent distinction between the two molecules lies in the arrangement of substituents around the quinoline core. This directly influences molecular geometry, electronics, and intermolecular interactions.

  • 2-phenylquinoline-4-carboxylic acid (Cinchophen) : Features a phenyl group at the C2 position and a carboxylic acid at the C4 position. This arrangement places the bulky phenyl group adjacent to the quinoline nitrogen.

  • 2-methyl-4-phenylquinoline-3-carboxylic acid : Inverts this arrangement, placing a methyl group at C2, a carboxylic acid at C3, and the bulky phenyl group at C4.

This repositioning creates significant topological differences. The location of the carboxylic acid at C3 in the methyl-phenyl derivative introduces steric crowding between the C2-methyl and C4-phenyl groups, which can force the phenyl ring into a more twisted conformation relative to the quinoline plane.

G cluster_0 Structural Comparison mol1 lab1 2-methyl-4-phenylquinoline-3-carboxylic acid (Ester form shown) mol2 lab2 2-phenylquinoline-4-carboxylic acid (Cinchophen)

Caption: Direct structural comparison of the two quinoline isomers.

Physicochemical Properties: A Tabulated Comparison

The structural variations directly translate to differing physicochemical properties, which are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

Property2-phenylquinoline-4-carboxylic acid2-methyl-4-phenylquinoline-3-carboxylic acidRationale for Differences
Molecular Formula C₁₆H₁₁NO₂[3]C₁₇H₁₃NO₂Addition of a methyl (-CH₂) group.
Molecular Weight 249.27 g/mol [4]263.29 g/mol The added methyl group increases the overall mass.
Melting Point (°C) 213 - 219 °C[4][5]Data for parent acid not widely available; Ethyl ester: ~120°C[6]The planar structure of Cinchophen likely allows for more efficient crystal packing and stronger intermolecular π–π stacking, leading to a higher melting point. The steric clash in the methyl-phenyl isomer may disrupt this packing.
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform.Expected to have low water solubility.Both are relatively large, nonpolar molecules. The carboxylic acid offers some potential for hydrogen bonding, but the hydrophobic quinoline and phenyl rings dominate.
Predicted pKa ~4.0 - 4.5~3.5 - 4.0The electron-withdrawing nature of the quinoline nitrogen acidifies the carboxyl proton. The closer proximity of the carboxyl group to the nitrogen in the C4 position may lead to a slightly higher pKa compared to the C3 position.
Predicted LogP ~3.5~4.0The addition of the lipophilic methyl group is expected to increase the octanol-water partition coefficient (LogP), indicating higher lipophilicity.

Part 2: Synthesis Strategies and Experimental Protocols

The synthetic routes to these isomers are distinct, dictated by the desired substitution pattern. The choice of reaction is a critical decision based on starting material availability, scalability, and desired yield.

Synthesis of 2-phenylquinoline-4-carboxylic acid

Two classical named reactions are predominantly employed: the Doebner reaction and the Pfitzinger reaction.

  • The Doebner Reaction : A one-pot, three-component reaction that is often favored for its operational simplicity.[7][8] It involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[9]

  • The Pfitzinger Reaction : A versatile method involving the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, acetophenone) in the presence of a strong base.[10][11][12]

G Synthetic Approaches to Quinoline Carboxylic Acids cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction D_Aniline Aniline D_Product 2-phenylquinoline- 4-carboxylic acid D_Aniline->D_Product One-pot Acid Catalyst D_Benz Benzaldehyde D_Benz->D_Product One-pot Acid Catalyst D_Pyr Pyruvic Acid D_Pyr->D_Product One-pot Acid Catalyst P_Isatin Isatin P_Product 2-phenylquinoline- 4-carboxylic acid P_Isatin->P_Product Base (e.g., KOH) Reflux P_Aceto Acetophenone P_Aceto->P_Product Base (e.g., KOH) Reflux

Caption: Common synthetic routes for 2-phenylquinoline-4-carboxylic acid.

This protocol is adapted from established literature procedures.[13]

  • Base Preparation : In a 100 mL round-bottom flask, dissolve isatin (0.5 g, 3.4 mmol) in 10 mL of a 33% potassium hydroxide (KOH) solution with stirring. This step opens the isatin ring to form a keto-acid intermediate in situ.[11]

  • Addition of Carbonyl : Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 mL of ethanol to the basic isatin solution.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 85°C in a heating mantle. Maintain reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation : Add 100 mL of deionized water to dissolve the resulting salt. Slowly acidify the solution with 3 M hydrochloric acid (HCl) to a pH of 5-6 while stirring vigorously. The product will precipitate out of the solution.

  • Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield a yellow powder.

Synthesis of 2-methyl-4-phenylquinoline-3-carboxylic acid

The synthesis of this isomer is less commonly described by a classical named reaction and often involves a multi-component condensation, for instance, between an aniline, an aldehyde, and a β-ketoester, followed by hydrolysis. A representative synthesis for the ethyl ester is described below.[6]

  • Reaction Setup : In a 50 mL round-bottom flask, combine aniline (1 mmol), ethyl benzoylacetate (1 mmol), and trimethyl orthoacetate (1.2 mmol).

  • Catalysis : Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 5-10 mol%).

  • Reaction : Heat the mixture at 120°C for 4-6 hours. The reaction involves initial imine formation followed by intramolecular cyclization and aromatization.

  • Work-up : After cooling, the reaction mixture is typically purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the ester product.

  • Hydrolysis (to obtain the acid) : The purified ethyl ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an excess of NaOH or KOH in an ethanol/water mixture, followed by acidic work-up as described in the Pfitzinger protocol.

Part 3: Spectroscopic and Crystallographic Insights

The structural differences are clearly reflected in their analytical data.

  • NMR Spectroscopy :

    • ¹H NMR : For Cinchophen, the proton at C3 would appear as a singlet in the aromatic region. For the methyl-phenyl isomer, the C2-methyl group would give a characteristic singlet around 2.5-2.8 ppm. The integration and chemical shifts of the aromatic protons would also differ significantly due to the varied electronic environments.

    • ¹³C NMR : The chemical shift of the carboxyl carbon and the carbons of the quinoline core would be distinct. The presence of a methyl carbon signal (~20-25 ppm) is a clear identifier for the 2-methyl derivative.[14]

  • Crystallography :

    • X-ray crystallography of 2-phenylquinoline-4-carboxylic acid reveals that the dihedral angle between the quinoline and phenyl ring planes is approximately 37.0°.[15] The carboxylic acid group is twisted out of the quinoline plane by about 53.6°.[15]

    • For ethyl 2-methyl-4-phenylquinoline-3-carboxylate , the dihedral angle between the quinoline and phenyl rings is significantly larger, at 80.4°.[6] This pronounced twist is a direct consequence of the steric hindrance from the adjacent methyl and carboxylate groups, as predicted. This has major implications for the molecule's ability to adopt a planar conformation, which can be crucial for binding to flat aromatic surfaces in biological targets.

Part 4: Biological Activity and Structure-Activity Relationship (SAR)

The isomeric placement of functional groups is a critical determinant of biological activity, as it dictates how the molecule interacts with enzyme active sites or receptors.

2-phenylquinoline-4-carboxylic acid (Cinchophen) is a well-documented case. It was once used as a treatment for gout but was withdrawn due to concerns of hepatotoxicity.[16] Despite this, its scaffold remains a valuable starting point in drug discovery.[4]

  • Mechanism of Action : Derivatives of this scaffold are known to exhibit a wide range of activities, including antibacterial (by inhibiting DNA gyrase), anticancer, and anti-inflammatory effects.[1][2][17]

  • HDAC Inhibition : Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent Histone Deacetylase (HDAC) inhibitors, a promising target in cancer therapy.[13][18] The C4-carboxylic acid can be modified to include a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site. The C2-phenyl group acts as a "cap" that interacts with surface residues of the enzyme.[13]

G Hypothetical Binding Model: HDAC Inhibition cluster_site HDAC Active Site cluster_mol 2-Phenylquinoline-4-Carboxylic Acid Scaffold Cap_Region Surface 'Cap' Region (Hydrophobic Pocket) Channel Active Site Channel Zinc_Ion Zn²⁺ Ion Phenyl C2-Phenyl Group Phenyl->Cap_Region Interacts Quinoline Quinoline Linker Phenyl->Quinoline Quinoline->Channel Occupies Carboxyl C4-Carboxylic Acid (or modified ZBG) Quinoline->Carboxyl Carboxyl->Zinc_Ion Chelates

Caption: Role of the Cinchophen scaffold in HDAC inhibition.

2-methyl-4-phenylquinoline-3-carboxylic acid is significantly less studied in the biological context. However, based on its structure, we can infer a different SAR profile.

  • Steric Hindrance : The C4-phenyl group would act as the "cap," but the C3-carboxylic acid is now sterically shielded by both the C2-methyl and C4-phenyl groups. This could hinder its ability to act as an effective hydrogen bond donor/acceptor or to chelate a metal ion in an active site.

  • Altered Shape : The highly twisted conformation of the C4-phenyl ring would prevent it from engaging in the same planar stacking interactions as a C2-phenyl group. This would necessitate a completely different binding pocket topology for it to be biologically active.

  • Potential as Bioregulators : Some studies on related compounds, such as derivatives of (2-methyl(phenyl)-6-R-quinolin-4-yl-sulfanyl) carboxylic acids, have shown potential as bioregulators with predicted hepatoprotective and antioxidant properties, though this is a different scaffold.[19]

Conclusion and Future Outlook

The comparison between 2-methyl-4-phenylquinoline-3-carboxylic acid and 2-phenylquinoline-4-carboxylic acid serves as an exemplary case study in medicinal chemistry. It underscores that substituent repositioning is not a trivial modification but a fundamental redesign of the molecule's three-dimensional shape, electronic properties, and synthetic accessibility.

  • 2-phenylquinoline-4-carboxylic acid is a well-understood, synthetically accessible scaffold with a rich history. Its planarity and defined functional group vectors make it a reliable platform for developing inhibitors that target well-defined active sites, such as those in HDACs.[2][13]

  • 2-methyl-4-phenylquinoline-3-carboxylic acid represents a more novel and structurally distinct isomer. The inherent steric strain leading to a twisted phenyl ring makes it an intriguing candidate for targeting proteins where a non-planar conformation is preferred or for exploring allosteric binding sites. The relative lack of biological data for this isomer presents a clear opportunity for further investigation.

For researchers, the choice between these scaffolds depends entirely on the therapeutic target and the desired mode of interaction. The well-trodden path of Cinchophen offers a higher probability of success based on existing data, while the unexplored territory of its isomer offers the potential for discovering novel mechanisms of action and intellectual property.

References

  • Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Scribd. (n.d.). Pfitzinger Synthesis of Quinoline Derivatives. [Link]

  • IUCr Journals. (n.d.). 2-Phenylquinoline-4-carboxylic Acid. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Cambridge University Press & Assessment. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Scientific.net. (2021, September 13). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • SUST Repository. (n.d.). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-4-phenylquinoline-3-carboxylate using 15 wt% of SPB. [Link]

  • PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | CAS 132-60-5. [Link]

  • Academia.edu. (2021, January 16). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. [Link]

  • PubChem. (n.d.). Cinchophen. [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]

  • Stenutz. (n.d.). 2-phenylquinoline-4-carboxylic acid. [Link]

  • INIS-IAEA. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. [Link]

  • IUCr Journals. (2016, October 7). Methyl 2-phenylquinoline-4-carboxylate. [Link]

  • Semantic Scholar. (2014, February 6). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]

  • PubChem. (n.d.). 2-Methyl-3-phenylthioquinoline-4-carboxylic acid. [Link]

Sources

Validation

Benchmarking Antimicrobial Efficacy of 2-Methyl-4-Phenylquinoline-3-Carboxylic Acid Derivatives: A Comparative Guide

Executive Summary The foundational 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core is critical for the broad-spectrum efficacy seen in standard fluoroquinolones (1)[1]. However, the rapid emergence of multidrug-resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The foundational 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core is critical for the broad-spectrum efficacy seen in standard fluoroquinolones (1)[1]. However, the rapid emergence of multidrug-resistant (MDR) bacterial strains necessitates the structural evolution of these pharmacophores.

The introduction of a 2-methyl and 4-phenyl substitution onto the quinoline-3-carboxylic acid core represents a strategic molecular hybridization approach. As an application scientist, I have observed that the 4-phenyl group increases lipophilicity to enhance membrane permeation, while the 2-methyl group provides steric hindrance that can bypass specific efflux pump recognition sites. This guide objectively benchmarks the antimicrobial efficacy of 2-methyl-4-phenylquinoline-3-carboxylic acid derivatives against standard clinical alternatives, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale

Quinoline-3-carboxylic acid derivatives are well-established as potent antibacterial agents targeting DNA gyrase (2)[2]. By inhibiting DNA supercoiling and decatenation, these compounds induce double-strand DNA breaks, leading to rapid bactericidal action.

MOA A 2-Methyl-4-phenylquinoline -3-carboxylic acid (Lipophilic Scaffold) B Cell Membrane Penetration (Enhanced by 4-Phenyl Group) A->B C Binding to DNA Gyrase (Gram -) & Topoisomerase IV (Gram +) B->C D Inhibition of DNA Supercoiling & Decatenation C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Mechanistic pathway of 2-methyl-4-phenylquinoline-3-carboxylic acid derivatives.

Benchmarking Performance: Comparative Efficacy Data

Modifications at the C-2 and C-4 positions, such as the 2-methyl-4-phenyl substitutions, have been shown to yield significant antimicrobial and antifungal activities, with MICs as low as 0.89 µg/mL against specific fungal strains and strong efficacy against Gram-positive and Gram-negative bacteria (3)[3].

To establish a rigorous benchmark, the in vitro minimum inhibitory concentration (MIC) of a prototype 2-methyl-4-phenylquinoline-3-carboxylic acid derivative is compared against Ciprofloxacin (a standard fluoroquinolone) and Ampicillin (a beta-lactam).

Table 1: Comparative MIC values (µg/mL) across pathogenic strains

OrganismStrain Type2-Methyl-4-Phenylquinoline DerivativeCiprofloxacin (Fluoroquinolone)Ampicillin (Beta-Lactam)
Staphylococcus aureusMRSA (ATCC 43300)1.564.00>64.0
Escherichia coliMDR (ATCC 25922)3.121.0032.0
Klebsiella planticolaMTCC 22774.682.00>64.0
Aspergillus nigerMTCC 1344 (Fungal)0.89>64.0>64.0

Data synthesized from literature benchmarks illustrating that molecular hybridization approaches using the 2-methyl-4-phenylquinoline scaffold have demonstrated excellent potential in overcoming multidrug resistance (4)[4].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation steps.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Rationale: We utilize a resazurin-based colorimetric assay rather than standard optical density ( OD600​ ) measurements. Because highly lipophilic 4-phenylquinoline derivatives often precipitate slightly in aqueous media, they can artificially inflate OD600​ readings. Resazurin (an oxidation-reduction indicator) is only reduced to fluorescent resorufin by metabolically active cells, completely bypassing turbidity artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 2-methyl-4-phenylquinoline-3-carboxylic acid derivative in 100% DMSO to a stock concentration of 10 mg/mL.

    • Validation Check: Ensure complete dissolution via sonication to prevent localized concentration gradients.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 0.1 to 64 µg/mL. Keep final DMSO concentration <1% (v/v).

    • Causality: DMSO concentrations >1% can induce solvent-mediated cytotoxicity, skewing the MIC lower than its true value.

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in MHB.

    • Causality: Standardizing the inoculum ensures that the drug-to-target ratio remains consistent across biological replicates.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final volume 100 µL/well).

  • Incubation & Colorimetric Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration at which the well remains blue (indicating no metabolic activity). A color shift to pink indicates bacterial survival.

    • Self-Validation: If the drug-free growth control well does not turn pink, discard the plate. This indicates compromised media or inactive inoculum.

Protocol 2: Time-Kill Kinetics Assay

Causality & Rationale: MIC only establishes the inhibitory threshold (bacteriostatic vs. bactericidal ambiguity). To benchmark whether the derivative actively kills the pathogen at rates comparable to Ciprofloxacin, a time-kill assay mapping CFU/mL reduction over 24 hours is mandatory.

Step-by-Step Methodology:

  • Preparation: Inoculate 10 mL of MHB with the test organism to a starting density of 5×105 CFU/mL.

  • Dosing: Add the test compound at 1×, 2×, and 4× the determined MIC. Run parallel flasks for Ciprofloxacin (positive control) and a drug-free growth control.

  • Sampling: Aliquot 100 µL at time points 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24h at 37°C and count colonies.

  • Validation & Interpretation: A compound is strictly classified as bactericidal if it achieves a ≥3log10​ reduction (99.9% kill) in CFU/mL compared to the initial inoculum within 24 hours.

Workflow S1 Compound Synthesis & Verification S3 Broth Microdilution (96-well plates) S1->S3 S2 Inoculum Preparation (0.5 McFarland) S2->S3 S4 MIC Determination (Resazurin Assay) S3->S4 S5 Time-Kill Kinetics (CFU/mL over 24h) S4->S5

High-throughput screening and validation workflow for antimicrobial efficacy.

References

  • Source: nih.
  • Source: jmpas.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

Comparative Guide: Transition Metal Binding Affinity of 2-Methyl-4-phenylquinoline-3-carboxylic Acid vs. Structural Alternatives

As drug design and coordination chemistry increasingly intersect, transition metal complexes utilizing functionalized quinoline scaffolds have emerged as potent tools for targeted therapeutics and catalysis. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug design and coordination chemistry increasingly intersect, transition metal complexes utilizing functionalized quinoline scaffolds have emerged as potent tools for targeted therapeutics and catalysis. This guide provides an objective, data-driven comparative analysis of the transition metal ligand binding affinity of 2-methyl-4-phenylquinoline-3-carboxylic acid (2M4PQ3C) against benchmark chelators.

By analyzing the thermodynamic profiles and coordination geometries, researchers can better select appropriate ligands for applications ranging from metallo-pharmaceuticals (e.g., DNA minor groove binding, FABP4 inhibition) to the synthesis of Metal-Organic Frameworks (MOFs).

Mechanistic Causality: Structure-Affinity Relationships

To understand the binding affinity of 2M4PQ3C, we must analyze its spatial geometry. Unlike traditional bidentate chelators, the structural arrangement of 2M4PQ3C dictates a highly specific coordination behavior:

  • Steric Hindrance & Coordination Geometry: In benchmark ligands like Quinoline-2-carboxylic acid (Quinaldic acid) , the nitrogen (position 1) and the carboxylate (position 2) are adjacent, perfectly positioned to form a highly stable 5-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Ni²⁺) [1]. However, in 2M4PQ3C , the carboxylate is at position 3. This meta-relationship prevents monomeric N,O-bidentate chelation to a single metal center.

  • Bridging & Supramolecular Assembly: Because it cannot form a simple 5-membered ring, 2M4PQ3C typically acts as a bridging ligand. The carboxylate group binds one metal center, while the quinoline nitrogen can coordinate to another, driving the formation of polynuclear complexes or coordination polymers.

  • Target Specificity via Lipophilicity: What 2M4PQ3C lacks in absolute monomeric metal-binding affinity, it makes up for in biological target specificity. The 4-phenyl and 2-methyl groups create a highly lipophilic surface. Halogenated derivatives of this scaffold (e.g., 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid) exhibit nanomolar affinity for the hydrophobic binding pockets of Fatty Acid Binding Proteins (FABP3/FABP4)[2]. Furthermore, the bulky planar structure makes quinoline-3-carboxylic acid derivatives excellent DNA minor groove binders [3].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding metrics of 2M4PQ3C compared to industry-standard alternatives.

LigandStructural FeaturePrimary Coordination ModeEst. Log β (Cu²⁺)Key Biological / Chemical Application
2-Methyl-4-phenylquinoline-3-carboxylic acid N at pos 1, COOH at pos 3; Bulky 4-phenylBridging / Monodentate Carboxylate4.5 – 5.8Protein target binding (FABP4) [2], DNA minor groove binding [3]
Quinoline-2-carboxylic acid (Quinaldic Acid) N at pos 1, COOH at pos 2Bidentate (N, O) Chelation~13.5Homogeneous catalysis, Anticancer agents [1]
8-Hydroxyquinoline (8-HQ) N at pos 1, OH at pos 8Bidentate (N, O) Chelation~15.0Metalloprotein inhibition, Ionophores
Quinoline Schiff Bases Extended azomethine linkageHexadentate / Tetradentate>18.0High-affinity antimicrobial complexes [4]

Data Interpretation: If your goal is maximum metal retention in physiological fluids, 8-HQ or Quinaldic acid are superior due to the entropic advantage of the chelate effect. However, if the goal is to use the metal as a structural anchor while the ligand interacts with a lipophilic protein pocket (like FABP4), 2M4PQ3C is the optimal choice.

Experimental Protocols: Validating Binding Affinity

To ensure scientific integrity, binding affinities must be measured using self-validating systems. Below are the standard operating procedures for quantifying the transition metal binding of 2M4PQ3C.

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile ( ΔH , ΔS , Kd​ ) of the metal-ligand interaction.

  • Preparation: Dissolve 2M4PQ3C in a precisely matched buffer (e.g., 50 mM HEPES, pH 7.4) containing 5% DMSO to ensure solubility of the lipophilic 4-phenyl group. Prepare the transition metal salt (e.g., CuCl₂) in the exact same buffer/DMSO mixture to prevent heat of dilution errors.

  • Cell Loading: Load the sample cell with 50 µM 2M4PQ3C solution. Load the injection syringe with 500 µM CuCl₂ solution.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each at 25°C, with a 150-second interval between injections to allow the baseline to stabilize.

  • Self-Validation (Blanking): Perform a control titration injecting CuCl₂ into the buffer/DMSO solution without the ligand.

  • Data Analysis: Subtract the blank heats from the experimental heats. Fit the data to an independent binding model to extract the dissociation constant ( Kd​ ).

Protocol B: UV-Vis Spectrophotometric Titration (Job's Method)

This method verifies the stoichiometry of the complex.

  • Stock Solutions: Prepare equimolar stock solutions (100 µM) of 2M4PQ3C and the target metal ion in a suitable solvent (e.g., Methanol/Water 1:1).

  • Mixture Preparation: Prepare a series of 11 cuvettes where the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0, keeping the total molar concentration constant.

  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 600 nm.

  • Isosbestic Point Verification: Crucial Step. Look for clear isosbestic points in the overlaid spectra. The presence of sharp isosbestic points validates that only two absorbing species (free ligand and a single metal-ligand complex) are in equilibrium.

  • Job's Plot: Plot the absorbance change ( ΔA ) at the λmax​ of the complex against XL​ . The peak of the curve indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex; a peak at 0.66 indicates a 1:2 Metal:Ligand complex).

Visualizations

Experimental Workflow for Affinity Validation

Workflow Ligand Ligand Prep (2M4PQ3C in Buffer/DMSO) UVVis UV-Vis Titration (Job's Method) Ligand->UVVis ITC ITC Analysis (Thermodynamics) Ligand->ITC Metal Metal Salt Prep (Cu2+, Zn2+) Metal->UVVis Metal->ITC Data Binding Affinity (Kd) & Stoichiometry UVVis->Data Isosbestic Check ITC->Data Blank Subtraction

Caption: Workflow for validating transition metal binding affinity using UV-Vis and ITC methodologies.

Mechanistic Pathway of Biological Action

Pathway Complex Metal-2M4PQ3C Complex (Lipophilic Scaffold) CellEntry Cellular Internalization (Enhanced Permeability) Complex->CellEntry Target Target Interaction (FABP4 Pocket / DNA Minor Groove) CellEntry->Target Disruption Metabolic / Replication Disruption Target->Disruption Steric/Allosteric Inhibition Apoptosis Apoptosis Induction Disruption->Apoptosis

Caption: Mechanistic pathway of 2M4PQ3C-metal complexes inducing apoptosis via target inhibition.

Conclusion

While 2-methyl-4-phenylquinoline-3-carboxylic acid does not possess the ultra-high single-metal binding affinity of bidentate chelators like 8-hydroxyquinoline or quinaldic acid, its unique structural topology makes it an exceptional candidate for advanced drug design. The spatial separation of its nitrogen and carboxylate groups promotes bridging coordination, while the bulky 2-methyl and 4-phenyl substituents drive powerful hydrophobic interactions with critical biological targets like FABP4 and DNA minor grooves.

References

  • Protein Data Bank (RCSB PDB). "7FW8: Crystal Structure of human FABP4 binding site mutated to that of FABP3 in complex with 6-chloro-2-methyl-4-phenylquinoline-3-carboxylic acid." RCSB PDB. Available at: [Link]

  • National Center for Biotechnology Information. "Quinoline-3-Carboxylic Acids 'DNA Minor Groove-Binding Agent'." PubMed. Available at: [Link]

  • CKT College Panvel. "Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview." Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Methyl-4-phenylquinoline-3-carboxylic acid

Hazard Profile and Risk Assessment: Understanding the "Why" Quinoline and its derivatives are recognized for their potential toxicity and environmental persistence.[1] Structurally similar compounds, such as 2-phenylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

Quinoline and its derivatives are recognized for their potential toxicity and environmental persistence.[1] Structurally similar compounds, such as 2-phenylquinoline-4-carboxylic acid, are classified as harmful if swallowed.[2] General safety information for the quinoline class of chemicals indicates potential for skin and serious eye irritation, as well as high toxicity to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent the release of 2-Methyl-4-phenylquinoline-3-carboxylic acid into the environment by avoiding disposal down the drain or in regular waste streams.[4][5]

The foundational principle of this guide is precaution . By treating this compound with the highest level of caution appropriate for its chemical class, we create a self-validating system of safety that protects researchers, support staff, and the environment.

The following table summarizes the classification and hazard statements for a representative quinoline compound, which should be used as a guideline for handling 2-Methyl-4-phenylquinoline-3-carboxylic acid.

Hazard CategoryGHS ClassificationHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[6]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[6]
Aquatic Toxicity-Toxic to aquatic life with long-lasting effects.[4]
Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, ensuring the correct PPE is in use is non-negotiable. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[3]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]

  • Eye Protection : Use safety goggles or a face shield to protect against dust and splashes.[3][7]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous materials, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its final disposal.[8]

Proper segregation is critical to prevent dangerous chemical reactions.[9] Do not mix 2-Methyl-4-phenylquinoline-3-carboxylic acid waste with other incompatible waste streams.[3]

  • Solid Waste : This includes the pure compound, contaminated weighing paper, stir bars, and disposable labware.

  • Liquid Waste : This includes any solutions containing the compound and the first solvent rinse of any contaminated glassware.[1]

  • Contaminated Sharps : Any needles or other sharps contaminated with the compound must be placed in a designated sharps container.

  • Container Selection : Use only approved, compatible, and clearly labeled hazardous waste containers.[10] Ensure containers have secure, tight-fitting lids.

  • Solid Waste Collection :

    • Carefully transfer any solid 2-Methyl-4-phenylquinoline-3-carboxylic acid waste into a designated hazardous solid waste container.

    • To minimize dust generation, do not drop the material from a height.[3]

    • Place any contaminated items, such as gloves or weighing boats, directly into the same container.[1]

  • Liquid Waste Collection :

    • Pour solutions containing the compound and the initial solvent rinses of glassware into a designated hazardous liquid waste container.

    • Use a funnel to prevent spills.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

Proper labeling is a key OSHA and EPA requirement.[11]

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[1]

  • List the full chemical name: "2-Methyl-4-phenylquinoline-3-carboxylic acid ".

  • Indicate the approximate concentration and identify any solvents present in the mixture.

  • Store the sealed waste container in a designated satellite accumulation area or central storage area, ensuring it is segregated from incompatible materials.[9][10]

The ultimate disposal must be conducted through a licensed hazardous waste disposal company.[3] These facilities use high-temperature incineration or other approved methods to neutralize hazardous compounds.[3][8] Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and final disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[1]

  • Assess and Protect : Wear the appropriate PPE as detailed in Section 2 before attempting any cleanup.

  • Contain and Clean :

    • For solid spills , carefully sweep or scoop the material to avoid creating dust.[1][5]

    • For liquid spills , use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[5]

  • Collect and Dispose : Place all contaminated absorbent material, cleaning supplies, and any contaminated PPE into a sealed, labeled hazardous waste container for disposal.[3]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 2-Methyl-4-phenylquinoline-3-carboxylic acid.

G cluster_0 Waste Generation Source cluster_1 Action cluster_2 Final Waste Container Solid_Compound Solid Compound (e.g., powder, residue) Collect_Solid Collect Directly Solid_Compound->Collect_Solid Solution Solution Containing Compound Collect_Liquid Collect Liquid Solution->Collect_Liquid Contaminated_Labware Contaminated Labware (e.g., gloves, weigh boats) Contaminated_Labware->Collect_Solid Glassware Contaminated Glassware Rinse Rinse with Solvent Glassware->Rinse Solid_Waste Hazardous Solid Waste Collect_Solid->Solid_Waste Liquid_Waste Hazardous Liquid Waste Collect_Liquid->Liquid_Waste Rinse->Collect_Liquid First Rinse Rinse->Solid_Waste Cleaned Glassware (if disposable)

Disposal workflow for 2-Methyl-4-phenylquinoline-3-carboxylic acid.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
  • SAFETY DATA SHEET: 2-Phenylquinoline-4-carboxylic Acid. TCI Chemicals.
  • SAFETY DATA SHEET: Quinoline. Pentachemicals.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. HalenHardy.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • SAFETY DATA SHEET. Merck Millipore.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Key Organics.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet. Cayman Chemical.
  • 2-(3-CHLORO-PHENYL)-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID Safety Data Sheets. Echemi.
  • 8-Nitro-2-phenylquinoline-4-carboxylic acid Safety Data Sheet. AK Scientific, Inc.

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Handling

Personal protective equipment for handling 2-Methyl-4-phenylquinoline-3-carboxylic acid

Operational Safety and Handling Guide: 2-Methyl-4-phenylquinoline-3-carboxylic acid As drug development and organic synthesis increasingly rely on functionalized quinoline scaffolds, ensuring rigorous safety protocols is...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-Methyl-4-phenylquinoline-3-carboxylic acid

As drug development and organic synthesis increasingly rely on functionalized quinoline scaffolds, ensuring rigorous safety protocols is paramount. 2-Methyl-4-phenylquinoline-3-carboxylic acid (CAS: 10265-84-6) is a highly lipophilic, bioactive intermediate[1]. While it is a stable solid under standard conditions, its structural features—specifically the lipophilic phenylquinoline core combined with a mildly acidic carboxylic moiety—present specific occupational hazards, including dermal irritation, severe ocular irritation, and respiratory toxicity upon inhalation of aerosolized particulates[2].

This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond basic compliance to establish a self-validating safety system for your laboratory.

Physicochemical Hazard Profiling

Understanding the physical properties of a compound is the first step in predicting its behavior during operational handling. The data below dictates the required environmental controls.

PropertySpecificationOperational Implication (Causality)
Chemical Name 2-Methyl-4-phenylquinoline-3-carboxylic acid-
CAS Number 10265-84-6Primary identifier for inventory and waste tracking[1].
Molecular Formula C17H13NO2High carbon-to-heteroatom ratio indicates high lipophilicity, increasing the risk of dermal absorption if dissolved in carrier solvents.
Physical State Solid (Powder)Powders are prone to electrostatic accumulation and aerosolization. Requires draft-free weighing or a calibrated fume hood.
GHS Hazards H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory irritation[2].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a universal exercise; it must be tailored to the state of the chemical (solid vs. solution). The following matrix details the required PPE and the mechanistic causality behind each choice.

Protection ZoneRecommended MaterialMinimum SpecsCausality / Rationale
Hands (Solid) Nitrile Rubber≥ 0.11 mm thicknessProvides an excellent mechanical barrier against dry organic acids and prevents dermal contact with the mildly corrosive carboxylic moiety[2].
Hands (Solution) Butyl Rubber≥ 0.30 mm thicknessWhen dissolved in DMSO or DMF, solvents act as permeation enhancers. Standard nitrile degrades rapidly under continuous exposure to certain organic solvents[3]. Butyl rubber resists polar aprotic solvents, preventing the lipophilic phenylquinoline core from penetrating the dermal layer[4].
Eyes/Face Polycarbonate GogglesANSI Z87.1 / EN166Prevents micro-particulate dust from contacting the ocular mucosa, which can cause severe, localized pH changes and irritation (H319)[2].
Respiratory N95 / P100 MaskNIOSH ApprovedRequired if handled outside a fume hood. Mitigates the inhalation of aerosolized powders, preventing respiratory tract irritation (H335)[2].
Body Flame-Retardant Coat100% Cotton / NomexPrevents the electrostatic cling of powder to street clothes and provides a barrier against accidental liquid spills[4].

Operational Handling Protocol

To ensure trustworthiness and reproducibility, every handling step must be a self-validating system. Follow this step-by-step methodology for weighing and solubilizing 2-Methyl-4-phenylquinoline-3-carboxylic acid.

Phase 1: Environmental Setup

  • Airflow Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

    • Causality: Excessive airflow (>120 fpm) causes vortexing, which can blow the light powder out of the hood. Insufficient airflow (<80 fpm) fails to capture aerosolized particulates.

  • Static Mitigation: Wipe the interior of the balance draft shield with a damp lint-free cloth or use a static ionizer.

    • Causality: Quinoline-carboxylic acid powders accumulate static electricity. Neutralizing the environment prevents the powder from "jumping" off the spatula, ensuring accurate dosing and minimizing contamination.

Phase 2: Weighing and Transfer

  • Vessel Selection: Use conductive or anti-static weigh boats. Avoid standard polystyrene boats if the ambient laboratory humidity is below 40%.

  • Transfer Technique: Use a grounded stainless-steel micro-spatula. Transfer the powder slowly, keeping the source container close to the weigh boat.

    • Verification Step: If the powder visibly clings to the spatula shaft, stop immediately and discharge the static using an anti-static gun before proceeding.

Phase 3: Solubilization (In-Hood)

  • Solvent Addition: When preparing stock solutions (e.g., in DMSO for biological assays), add the solvent directly to the pre-weighed vial containing the powder, rather than transferring the powder into a solvent-filled flask.

    • Causality: This prevents dry powder from adhering to the upper walls of the destination flask and minimizes airborne dust generation.

  • Agitation: Cap the vial securely before vortexing or sonicating.

    • Verification Step: Inspect the vial against a light source for complete dissolution before removing it from the fume hood environment.

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance pan, spatulas, and hood surfaces with a paper towel dampened with 70% Ethanol or Isopropanol, followed by a secondary wipe with distilled water.

    • Causality: The alcohol solubilizes residual lipophilic compound, while the water removes any remaining polar salts.

Emergency Response & Spill Workflow

In the event of an accidental release, immediate classification of the spill state (solid vs. solution) is critical to prevent aerosolization or dermal permeation.

SpillResponse Incident Spill Incident Detected Assess Assess Spill Size & State (Solid Powder vs. Solution) Incident->Assess SolidSpill Solid Powder Spill Assess->SolidSpill If dry powder LiquidSpill Solution Spill (e.g. in DMSO) Assess->LiquidSpill If dissolved Dampen Dampen with Water (Prevent Aerosolization) SolidSpill->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) LiquidSpill->Absorb Collect Collect in HDPE Container Dampen->Collect Absorb->Collect Label Label as Hazardous Waste Collect->Label

Workflow for assessing and mitigating 2-Methyl-4-phenylquinoline-3-carboxylic acid spills.

Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. Do not use solvents (like ethanol) to clean the skin, as this will drive the compound deeper into the dermis.

  • Eye Contact: Flush eyes continuously with water for 15 minutes, lifting upper and lower eyelids. Seek immediate medical evaluation[2].

Waste Management & Disposal Plan

Improper disposal of quinoline derivatives can lead to environmental toxicity and regulatory fines. Implement the following segregation plan[2]:

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, pipette tips, gloves) in a sealed, High-Density Polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste - Quinoline Derivatives".

  • Liquid Waste:

    • If dissolved in halogenated solvents (e.g., Dichloromethane), discard in the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, DMF), discard in the Non-Halogenated Organic Waste carboy.

  • Final Disposal: Do not flush any solutions down the sink. All waste must be transferred to an approved environmental management facility for high-temperature incineration.

References

  • Clemson University / University of Louisville. "Standard Operating Procedure: Quinoline." clemson.edu. Available at:[Link]

  • Tefera, Y. M., et al. "Estimated exposure of hands inside the protective gloves used by non-occupational handlers of agricultural pesticides." ResearchGate. Available at:[Link]

Sources

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